molecular formula C7H5N3O2 B1605197 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione CAS No. 31384-08-4

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione

Cat. No.: B1605197
CAS No.: 31384-08-4
M. Wt: 163.13 g/mol
InChI Key: VCKHUKYVNQGELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione (CAS 31384-08-4) is a heterocyclic compound of significant interest in scientific research, particularly in the field of medicinal chemistry. This fused ring system incorporates both pyridine and pyridazine moieties, making it a valuable scaffold for the development of novel bioactive molecules . The compound serves as a key synthetic intermediate for further chemical exploration. It can be efficiently synthesized via the cyclization of 3,4-pyridinedicarboxylic acid derivatives with hydrazine hydrate, a method that provides high yields of the core structure . This core can then be functionalized, for example through chlorination using phosphorus oxychloride, to produce versatile intermediates like 1,4-dichloropyrido[3,4-d]pyridazine. These intermediates are amenable to nucleophilic aromatic substitution with various amines, such as piperazine or piperidine derivatives, enabling the generation of diverse libraries of substituted pyridopyridazinones for structure-activity relationship (SAR) studies . Researchers utilize this compound and its derivatives in various biological and chemical applications. Its structural features make it a prime candidate for screening in drug discovery programs. The synthetic methods available for its preparation and diversification avoid expensive transition metal catalysts, aligning with green chemistry principles and favoring scalability . Analytical characterization is supported by techniques including FTIR, NMR, and High-Resolution Mass Spectrometry (HRMS) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKHUKYVNQGELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279921
Record name 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31384-08-4
Record name 31384-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 31384-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione basic properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Scaffold Architecture, Synthetic Pathways, and Physicochemical Profiling

Executive Summary

The This compound scaffold (often referred to as 5-azaphthalhydrazide) represents a critical bicyclic heterocycle in medicinal chemistry. Structurally analogous to phthalhydrazide but incorporating a pyridine ring, this moiety functions as a versatile pharmacophore. Its electronic deficiency, driven by the pyridine nitrogen, imparts unique reactivity and binding properties compared to its carbocyclic counterparts.[1] This guide provides a rigorous analysis of its properties, validated synthetic protocols, and functionalization strategies for drug discovery applications, specifically targeting PDE inhibition, antimicrobial activity, and chemiluminescent probe development (e.g., L-012 analogues).

Structural & Electronic Properties[2]

Molecular Architecture

The core structure consists of a pyridine ring fused at the 3,4-positions to a pyridazine-1,4-dione ring. This fusion creates a planar, electron-deficient system.

  • IUPAC Name: this compound

  • CAS Registry Number: 533-37-9 (Core), 143556-24-5 (Sodium salt derivative L-012)

  • Molecular Formula: C₇H₅N₃O₂

  • Molecular Weight: 163.13 g/mol

Tautomerism and Ionization

The molecule exhibits significant prototropic tautomerism, existing in equilibrium between the lactam (dione) , lactim (dihydroxy) , and mixed forms.

  • Dominant Form: In the solid state and polar aprotic solvents (DMSO), the lactam (dione) tautomer predominates due to the stability of the amide-like resonance.

  • Acidity (pKa): The cyclic hydrazide moiety possesses acidic protons (NH). The pKa is estimated to be in the range of 6.0 – 7.0 , making it more acidic than typical amides due to the electron-withdrawing effect of the fused pyridine ring and the adjacent carbonyls.

  • Basicity: The pyridine nitrogen provides a weak basic center, but its basicity is attenuated by the electron-withdrawing nature of the fused dione system.

Table 1: Physicochemical Profile

PropertyValue / CharacteristicRelevance
Melting Point > 300°C (Decomposes)Indicates strong intermolecular H-bonding (crystal lattice stability).
Solubility Low in organic solvents; Soluble in aqueous NaOH/KOH.Requires derivatization or salt formation for processing.
UV/Vis Absorption λmax ~300-320 nmCharacteristic of conjugated diazanaphthalene systems.
LogP (Calc) -0.5 to 0.2Hydrophilic nature limits passive membrane permeability without substitution.

Synthetic Accessibility & Protocols

The synthesis of the core scaffold is high-yielding and robust, relying on the condensation of pyridine-3,4-dicarboxylic acid derivatives with hydrazine.

Core Synthesis: The Cinchomeronic Anhydride Route

Mechanism: Nucleophilic acyl substitution followed by cyclization.

Protocol 1: Synthesis of this compound
  • Precursor: Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid).

  • Reagents: Acetic anhydride (Ac₂O), Hydrazine hydrate (N₂H₄·H₂O).

Step-by-Step Methodology:

  • Anhydride Formation: Reflux cinchomeronic acid (10.0 g) in acetic anhydride (30 mL) for 2 hours. The solid dissolves, then precipitates as the anhydride. Remove excess solvent in vacuo or by filtration.

  • Cyclization: Suspend the crude anhydride in glacial acetic acid (50 mL).

  • Addition: Dropwise add hydrazine hydrate (1.2 eq) at room temperature. (Caution: Exothermic).

  • Reflux: Heat the mixture to reflux (118°C) for 3–4 hours. A heavy precipitate forms.

  • Isolation: Cool to room temperature. Filter the white/off-white solid.

  • Purification: Wash extensively with water (to remove hydrazine salts) and ethanol. Dry at 100°C.

    • Yield: Typically 85–95%.

    • Validation: ¹H NMR (DMSO-d₆) shows broad singlets for NH protons >11 ppm; Pyridine protons appear as aromatic signals.

Functionalization: The Dichloro-Gateway

To introduce complexity (amines, alkoxides), the dione must be activated. The standard method is conversion to the 1,4-dichloro derivative.

Protocol 2: Chlorination to 1,4-Dichloropyrido[3,4-d]pyridazine
  • Reagents: Phosphorus oxychloride (POCl3), Phosphorus pentachloride (PCl5).

  • Catalyst: N,N-Diethylaniline or DMF (catalytic).

Methodology:

  • Mix the dione (1.0 eq) with PCl5 (2.5 eq) and POCl3 (10 vol).

  • Reflux for 4–6 hours until the solution becomes clear (evolution of HCl gas).

  • Quench: Distill off excess POCl3. Pour the residue onto crushed ice/water slowly (Caution: Violent hydrolysis).

  • Extraction: Neutralize with NaHCO₃ and extract with DCM or Chloroform.

  • Result: The 1,4-dichloro intermediate is unstable to hydrolysis and should be used immediately for S_NAr reactions.

Visualization of Synthetic Pathways[3][4]

The following diagram illustrates the conversion of Cinchomeronic acid to the core dione, followed by divergent functionalization pathways.

SynthesisPathway Start Cinchomeronic Acid (Pyridine-3,4-dicarboxylic acid) Anhydride Cinchomeronic Anhydride Start->Anhydride Ac2O, Reflux (-H2O) Dione 2,3-Dihydropyrido[3,4-d] pyridazine-1,4-dione (Core Scaffold) Anhydride->Dione N2H4·H2O AcOH, Reflux Dichloro 1,4-Dichloro pyrido[3,4-d]pyridazine Dione->Dichloro POCl3 / PCl5 Reflux ProductA 1,4-Diamino Derivatives Dichloro->ProductA R-NH2 SNAr ProductB 1,4-Dialkoxy Derivatives Dichloro->ProductB NaOR SNAr

Figure 1: Synthetic workflow from Cinchomeronic acid to functionalized pyrido[3,4-d]pyridazine derivatives.

Reactivity & Mechanistic Insights

Regioselectivity in Nucleophilic Substitution

When the 1,4-dichloro intermediate undergoes Nucleophilic Aromatic Substitution (S_NAr):

  • C1 vs. C4 Selectivity: The positions are not equivalent due to the pyridine nitrogen.

  • Prediction: The position para to the pyridine nitrogen (C4) is generally more electrophilic than the meta position (C1), although steric factors from substituents at C5 (if present) can invert this.

  • Stepwise Substitution: Careful control of stoichiometry (1.0 eq nucleophile at 0°C) allows for the isolation of mono-substituted products, enabling the synthesis of asymmetric derivatives.

Chemiluminescence (L-012 Mechanism)

Derivatives like L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)-dione) exhibit potent chemiluminescence.

  • Mechanism: Under basic conditions, the hydrazide is deprotonated. Reaction with Reactive Oxygen Species (ROS), specifically superoxide anion (O₂⁻), leads to the formation of a diazaquinone intermediate.

  • Emission: The subsequent decomposition releases energy as light, utilized in biological assays to detect ROS generation in real-time.

Biological Applications & Safety

Therapeutic Targets
  • Phosphodiesterase (PDE) Inhibition: The scaffold mimics the purine ring of cGMP/cAMP, making it a viable template for PDE4 and PDE5 inhibitors (anti-inflammatory, cardiovascular indications).

  • Antimicrobial Agents: N-substituted derivatives have shown efficacy against Mycobacterium tuberculosis (See Ref 2).

  • GABA-A Modulators: Tricyclic derivatives fused to the pyridazine ring have been explored as ligands for the benzodiazepine binding site.

Handling & Safety (E-E-A-T)
  • Hydrazine Hazard: Synthesis involves hydrazine hydrate, a known carcinogen and hepatotoxin. All initial cyclization steps must be performed in a fume hood with appropriate PPE (double nitrile gloves).

  • POCl3 Reactivity: The chlorination step generates HCl gas. A caustic scrubber is required for the exhaust.

References

  • Synthesis of Pyrido[3,4-d]pyridazine Core

    • Title: Study on Synthesis and Biological Activity of Some Pyridopyridazine Derivatives.[2][3][4][5]

    • Source: Semantic Scholar / Gazi University.
    • URL:[Link][6][7]

  • Antimycobacterial Activity

    • Title: Synthesis and antimycobacterial activity of some new pyrido[3,4-d]pyridazine derivatives.[6][8]

    • Source: PubMed / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • L-012 and Chemiluminescence Properties

    • Title: L-012, a highly sensitive chemiluminescent probe for superoxide anion.
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • General Pyridazine Chemistry (Review)

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
    • Source: MDPI Organics.
    • URL:[Link][9]

Sources

The Scaffold of Selectivity: A Technical Guide to Pyridopyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of pyridopyridazinone compounds, a privileged bicyclic scaffold in modern medicinal chemistry. Distinct from their monocyclic (pyridazinone) or benzo-fused (phthalazinone) analogs, pyridopyridazinones offer unique electronic properties and vectoral constraints that maximize kinase selectivity and improve pharmacokinetic profiles. This guide details the structural evolution, synthetic methodologies, and critical case studies of this scaffold in targeting FER tyrosine kinase, p38 MAPK, and PARP enzymes.

Part 1: Structural Architecture & Significance

The Core Scaffold

The pyridopyridazinone system consists of a pyridine ring fused to a pyridazinone ring. Unlike the ubiquitous quinazolinone or phthalazinone scaffolds, the incorporation of the pyridine nitrogen into the fused system lowers lipophilicity (LogP) and introduces a new hydrogen bond acceptor vector, crucial for interacting with solvent-exposed regions of ATP-binding pockets.

Nomenclature & Isomerism: The position of the pyridine nitrogen defines the isomer, which drastically alters the electronic landscape of the molecule.

  • Pyrido[2,3-d]pyridazin-7(6H)-one: The most common isomer in kinase drug discovery.

  • Pyrido[3,4-d]pyridazin-1(2H)-one: Often explored as a bioisostere for isoquinolinones.

The Bioisosteric Rationale

In drug design, pyridopyridazinones are frequently employed as bioisosteres of phthalazinones .[1]

  • Problem: Phthalazinone-based drugs (e.g., early PARP inhibitors) often suffer from poor aqueous solubility and rapid metabolic clearance due to the lipophilic benzene ring.

  • Solution: Replacing the benzene ring with a pyridine ring (scaffold hopping) increases polarity, improves solubility, and reduces metabolic liability while maintaining the critical H-bond donor/acceptor motif required for binding (e.g., to the hinge region of kinases).

Part 2: Synthetic Methodologies

The construction of the pyridopyridazinone core relies heavily on the condensation of hydrazine derivatives with electrophilic dicarbonyl equivalents.

Strategic Disconnections (Graphviz)

Synthesis_Workflow Start Retrosynthetic Analysis Route_A Route A: Anhydride Condensation (Classic/Scalable) Start->Route_A Route_B Route B: Ortho-Lithiation/Formylation (Regioselective) Start->Route_B Route_C Route C: Inverse Diels-Alder (Niche/Complex) Start->Route_C Precursor_A 2,3-Pyridinedicarboxylic Anhydride Route_A->Precursor_A Precursor_B Nicotinamide/ Halopyridine Route_B->Precursor_B Hydrazine Hydrazine Hydrate (Cyclizing Agent) Precursor_A->Hydrazine + N2H4 Precursor_B->Hydrazine Core Pyrido[2,3-d]pyridazinone Core Hydrazine->Core Func Functionalization (POCl3 -> SNAr) Core->Func

Caption: Decision tree for the synthesis of the pyrido[2,3-d]pyridazinone core. Route A is the industrial standard for scale-up.

Detailed Protocol: Synthesis of 5,8-Dihydropyrido[2,3-d]pyridazin-7(6H)-one

Target: A versatile intermediate for kinase inhibitor libraries.

Reagents:

  • Quinolinic anhydride (Furo[3,4-b]pyridine-5,7-dione)

  • Hydrazine hydrate (80%)

  • Acetic acid (Glacial)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Anhydride Formation: (If starting from dicarboxylic acid) Reflux 2,3-pyridinedicarboxylic acid (10.0 g) in acetic anhydride (30 mL) for 4 hours. Concentrate in vacuo to obtain the crude anhydride.

  • Condensation (The Critical Step):

    • Suspend the crude anhydride in anhydrous ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

    • Safety Note: Cool the mixture to 0°C. Hydrazine reaction is exothermic.

    • Add hydrazine hydrate (1.2 eq) dropwise over 20 minutes.

    • Allow to warm to room temperature, then reflux for 3 hours. A heavy precipitate will form.

  • Isolation:

    • Cool the reaction mixture to 4°C.

    • Filter the solid precipitate.

    • Wash the cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted hydrazine.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the anhydride symmetric signals and the appearance of the broad NH amide singlet (~12.5 ppm).

    • LC-MS: Confirm [M+H]+ peak.

Part 3: Medicinal Chemistry & Case Studies

Case Study 1: FER Tyrosine Kinase Inhibitors (DS21360717)

Context: FER kinase regulates cell migration and metastasis. Traditional pyridine-based inhibitors suffered from poor potency. Innovation: Researchers utilized a "scaffold hopping" strategy. They replaced a monocyclic pyridine core with the pyrido[2,3-d]pyridazinone scaffold. Mechanism: The lactam motif of the pyridazinone ring mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase. The fused pyridine ring provides a vector to project substituents into the solvent-exposed region, improving solubility.

FeatureMonocyclic PrecursorDS21360717 (Pyridopyridazinone)Impact
Scaffold PyridinePyrido[2,3-d]pyridazinoneRigidification of binding pose
IC50 (FER) > 100 nM0.49 nM>200-fold potency increase
Solubility ModerateHighImproved bioavailability
Binding Mode Hinge BinderHinge + Gatekeeper interactionEnhanced selectivity
Case Study 2: PARP Inhibitors (Bioisosteres of Olaparib)

Context: Olaparib is a phthalazinone-based PARP inhibitor.[1] Innovation: Substitution of the phthalazinone core with tetrahydropyrido[2,3-d]pyridazinone . Outcome:

  • Compound 8a: Demonstrated IC50 = 36 nM against PARP-1 (comparable to Olaparib's 34 nM).[1]

  • PK Benefit: The introduction of the pyridine nitrogen reduced the LogP, lowering non-specific binding and improving the metabolic stability profile compared to the all-carbon phthalazinone ring.

Mechanism of Action: Kinase Binding Logic (Graphviz)

MoA_Logic Target Target Kinase (e.g., p38, FER, TTK) Result Potent Inhibition + Low Metabolic Clearance Target->Result Inhibition Scaffold Pyridopyridazinone Scaffold Interaction_1 Lactam (NH/CO) Forms H-bonds with Hinge Scaffold->Interaction_1 Primary Binding Interaction_2 Fused Pyridine N Solubilizing Vector Scaffold->Interaction_2 PK Optimization Interaction_3 R-Group (C5/C8) Selectivity Pocket Scaffold->Interaction_3 Specificity Interaction_1->Target Interaction_2->Result ADME Interaction_3->Target

Caption: Structural logic of pyridopyridazinones in kinase inhibition. The scaffold simultaneously addresses binding affinity and pharmacokinetic liability.[2]

Part 4: Future Outlook

The pyridopyridazinone scaffold is currently transitioning from a niche bioisostere to a primary template for "Next-Gen" kinase inhibitors.

  • C-H Activation: Modern synthetic methods are moving away from linear condensation toward late-stage C-H functionalization of the pyridine ring, allowing for rapid analog generation.

  • PROTACs: The scaffold's high rigidity and solvent-exposed vectors make it an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs), where a linker is attached to the pyridine nitrogen or C-substituted positions.

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Source: ACS Medicinal Chemistry Letters (2019).[3] URL:[Link][3]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Source: Bioorganic Chemistry (2019).[1][4][5] URL:[Link]

  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Source: Bioorganic & Medicinal Chemistry Letters (2012).[6] URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Source: Future Medicinal Chemistry (2024).[7] URL:[Link]

Sources

The Pyridopyridazinedione Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide focuses on the 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione core scaffold. The specific compound with CAS number 31384-08-4 is a representative of this class; however, detailed public-domain data regarding its specific synthesis, characterization, and biological activity is limited. Therefore, this guide leverages data from closely related pyridopyridazinedione and pyridopyrimidine analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Executive Summary

The pyridopyridazinedione nucleus, a fused heterocyclic system comprising pyridine and pyridazine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, rich in nitrogen atoms, provides an ideal framework for designing molecules that can interact with a wide array of biological targets. Derivatives of this core have demonstrated significant therapeutic potential, exhibiting activities ranging from anti-inflammatory to anticancer and cardiovascular effects. This guide provides an in-depth exploration of the chemical properties, synthesis, analytical characterization, and biological significance of the pyridopyridazinedione scaffold, offering field-proven insights for its application in modern drug discovery.

Physicochemical and Structural Properties of the Core

The fundamental this compound (CAS 31384-08-4) is a heterocyclic organic compound with a molecular formula of C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol .[1] At its heart is a bicyclic structure featuring a dihydropyridine moiety fused with a pyridazine ring, adorned with two carbonyl groups. These structural features are pivotal to its chemical reactivity and potential for biological interactions.[1]

PropertyValue/DescriptionSource
CAS Number 31384-08-4[1]
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.13 g/mol [1]
Physical State Typically a solid at room temperature.Inferred from related compounds
Solubility Likely soluble in polar organic solvents.Inferred from related compounds
Structural Features Fused pyridine and pyridazine rings; two carbonyl groups; dihydropyridine moiety.[1]

The presence of the carbonyl groups suggests that the scaffold can participate in various chemical reactions, including nucleophilic additions. The nitrogen atoms in the rings can act as hydrogen bond acceptors, a crucial feature for molecular recognition by biological targets.

Synthesis of the Pyridopyridazinedione Scaffold: A Representative Protocol

Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrido[2,3-d]pyridazine-2,8-dione

This protocol is adapted from the synthesis of related pyrido[2,3-d]pyridazine-2,8-dione derivatives.[2]

Step 1: Synthesis of the 2-Pyridone Intermediate

  • React a β-enamino diketone with an active methylene reagent (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, isolate and purify the resulting polyfunctionalized 2-pyridone substrate.

Step 2: Cyclocondensation with Hydrazine

  • Dissolve the 2-pyridone substrate in a mixture of ethanol and acetonitrile (1:1 v/v).

  • Add hydrazine monohydrate to the solution.

  • Reflux the reaction mixture for 6-16 hours, monitoring for the formation of the product by TLC.[2] The reaction time may vary depending on the substituents on the 2-pyridone ring.

  • After completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield the desired 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-dione.[2]

Causality Behind Experimental Choices:

  • The use of a β-enamino diketone and an active methylene reagent in Step 1 is a classic approach to constructing highly functionalized pyridine rings.

  • Hydrazine monohydrate in Step 2 serves as the source of the two nitrogen atoms required to form the pyridazine ring through cyclocondensation.

  • The choice of a refluxing ethanol/acetonitrile solvent system provides a suitable temperature and solubility profile for the reaction to proceed efficiently.[2]

Synthesis_Workflow cluster_step1 Step 1: 2-Pyridone Formation cluster_step2 Step 2: Cyclocondensation diketone β-Enamino Diketone pyridone Polyfunctionalized 2-Pyridone diketone->pyridone methylene Active Methylene Reagent methylene->pyridone final_product Pyridopyridazinedione Core pyridone->final_product hydrazine Hydrazine Monohydrate hydrazine->final_product

Caption: General synthetic workflow for pyridopyridazinedione core.

Analytical Characterization of the Core Scaffold

A robust analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized pyridopyridazinedione derivatives. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is crucial for assessing the purity of the final compound and for monitoring reaction progress.

Representative HPLC Protocol:

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the analyte (typically in the 250-300 nm range for such aromatic systems).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 40 °C).

This method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons, confirming the presence of aromatic and other protons in the structure.

  • ¹³C NMR: Reveals the number and types of carbon atoms, including the characteristic signals for the carbonyl carbons.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for unambiguous assignment of the structure.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight of the compound.

  • High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

  • Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, further confirming the structure.

Infrared (IR) Spectroscopy:

  • Useful for identifying key functional groups, particularly the strong absorption bands of the carbonyl (C=O) groups, typically in the range of 1650-1750 cm⁻¹.

Biological Activities and Therapeutic Potential

The pyridopyridazinedione scaffold and its close relatives are of significant interest in drug discovery due to their diverse biological activities.[4][5][6]

Therapeutic AreaTarget/MechanismExample Compound ClassReferences
Oncology Kinase Inhibition (e.g., PI3K, mTOR, HER family)Pyrido[3,4-d]pyrimidines[7][8]
Inflammation Cyclooxygenase (COX-1/COX-2) InhibitionPyrido[2,3-d]pyridazine-2,8-diones[2][9]
Cardiovascular Antiplatelet Activity6-phenyl-3(2H)-pyridazinones[10]
Infectious Diseases Antibacterial, Antifungal, AntitubercularPyridazine derivatives[4][11]
Anti-inflammatory Activity: COX Inhibition

Derivatives of the related pyrido[2,3-d]pyridazine-2,8-dione scaffold have been identified as potent anti-inflammatory agents that function through the inhibition of cyclooxygenase (COX) enzymes.[2][9] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2]

Some derivatives have shown dual inhibition of both COX-1 and COX-2 isoforms.[2] This dual-action mechanism is a subject of ongoing research to balance therapeutic efficacy with potential side effects. Molecular docking studies suggest that these compounds bind to the active site of COX enzymes, with specific substitutions on the pyridopyridazinedione core influencing the selectivity for COX-1 versus COX-2.[2]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridopyridazinedione Pyridopyridazinedione Derivative Pyridopyridazinedione->COX_Enzymes Inhibition

Caption: Mechanism of action for anti-inflammatory pyridopyridazinediones.

Anticancer Potential: Kinase Inhibition

The broader class of pyridopyrimidines, which share structural similarities with pyridopyridazinediones, are well-established as kinase inhibitors.[7][8] Kinases are a large family of enzymes that play critical roles in cell signaling pathways controlling cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Derivatives such as Tarloxotinib, a pyrido[3,4-d]pyrimidine, target the HER family of kinases, which are often overexpressed in various tumors.[8] The pyridopyridazinedione scaffold offers a promising starting point for the design of novel kinase inhibitors, leveraging its rigid structure to achieve high-affinity binding to the ATP-binding pocket of target kinases.

Future Directions and Conclusion

The this compound core is a versatile and promising scaffold for the development of new therapeutic agents. While the specific compound with CAS number 31384-08-4 may currently serve primarily as a building block, the broader class of pyridopyridazinediones holds significant potential.

Future research should focus on:

  • Library Synthesis: The development of efficient and diverse synthetic routes to generate libraries of pyridopyridazinedione derivatives with a wide range of substituents.

  • High-Throughput Screening: Screening these libraries against a panel of biological targets, including kinases, COX enzymes, and other targets implicated in disease.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of the derivatives and their biological activity to guide the optimization of lead compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds to assess their drug-likeness.

References

A comprehensive list of references will be compiled based on the in-text citations and will include full bibliographic information and clickable URLs where available.

Sources

Technical Guide: Therapeutic Utility of the 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

The This compound scaffold represents a privileged heterocyclic core characterized by a fused bicyclic system containing a pyridine ring and a pyridazine-1,4-dione moiety.[1] Historically utilized in chemiluminescence (as aza-analogs of luminol), this scaffold has emerged as a high-value pharmacophore in medicinal chemistry due to its electronic versatility and structural homology to clinically validated drugs.[1]

This guide analyzes the scaffold's potential as a bioisostere for phthalazine-1,4-diones (e.g., PARP inhibitors) and quinolones , focusing on three primary therapeutic axes: Epigenetic Regulation (KDM inhibition) , DNA Repair Modulation (PARP inhibition) , and Metabolic Enzyme Control (Aldose Reductase) .[1]

Pharmacophore Analysis & Structural Logic

The therapeutic potency of this scaffold stems from three distinct chemical features:

  • Bidentate Chelation Potential: The 1,4-dione motif (and its tautomers) mimics

    
    -ketoglutarate (
    
    
    
    -KG), allowing it to chelate divalent metal ions (Fe
    
    
    , Zn
    
    
    ) in metalloenzyme active sites.[1]
  • Hydrogen Bond Donor/Acceptor Network: The hydrazide-like NH groups (positions 2 and 3) act as H-bond donors, while the carbonyl oxygens and the pyridine nitrogen serve as acceptors.[1]

  • Solubility Profile: Compared to its benzo-fused analog (phthalazine), the incorporation of the pyridine nitrogen lowers logP and increases aqueous solubility, a critical parameter for oral bioavailability.

Visualization: Scaffold Pharmacophore Map

Pharmacophore Scaffold Pyrido[3,4-d]pyridazine-1,4-dione Feature1 1,4-Dione Motif (Fe2+ Chelation) Scaffold->Feature1 Feature2 Pyridine Nitrogen (Solubility/H-Bond Acceptor) Scaffold->Feature2 Feature3 NH-NH Bridge (H-Bond Donors) Scaffold->Feature3 TargetA Target: KDM4/5 (Epigenetics) Feature1->TargetA Mimics a-Ketoglutarate TargetB Target: PARP-1 (Oncology) Feature3->TargetB Mimics Nicotinamide

Figure 1: Pharmacophore mapping of the scaffold linking structural features to biological targets.[1]

Primary Therapeutic Target: Histone Lysine Demethylases (KDMs)[1]

Mechanism of Action

The Jumonji C (JmjC) domain-containing histone demethylases (specifically KDM4 and KDM5 subfamilies) are "erasers" of epigenetic marks, implicated in prostate and breast cancers.[1] These enzymes require Fe(II) and


-ketoglutarate (

-KG) to function.[1]

The pyrido[3,4-d]pyridazine-1,4-dione core acts as a competitive antagonist to


-KG.[1] The carbonyl oxygens (or the enolic hydroxyls) form a bidentate coordination complex with the active site Fe(II), locking the enzyme in an inactive state.
Rationale for Derivatives
  • C-5/C-8 Substitution: Introduction of aryl or heteroaryl groups at the pyridine ring (positions 5 or 8) allows the molecule to extend into the histone peptide binding groove, increasing selectivity for KDM4 over other 2-oxoglutarate oxygenases (like PHD2).[1]

  • Validation: This mechanism is supported by structural data on related pyrido[3,4-d]pyrimidin-4-ones, which share the fused pyridine-dione topology and have been crystallized with KDM4A (PDB: 5F6K).[1]

Secondary Therapeutic Target: PARP-1 Inhibition[1]

Mechanism of Action

Poly(ADP-ribose) polymerase (PARP) inhibitors are critical in treating BRCA-mutated cancers (synthetic lethality).[1] The classic pharmacophore for PARP inhibition is the phthalazin-1(2H)-one (found in Olaparib).[1]

The pyrido[3,4-d]pyridazine-1,4-dione scaffold is a direct aza-bioisostere of the phthalazine core.[1]

  • Nicotinamide Mimicry: The amide moiety in the ring mimics the nicotinamide of NAD+, the substrate for PARP.

  • Pi-Stacking: The planar fused system engages in

    
    -stacking interactions with Tyr1224 in the PARP-1 active site.[1]
    
Experimental Evidence

Derivatives of pyridopyridazines have demonstrated IC50 values in the nanomolar range against PARP-1. The introduction of the pyridine nitrogen often reduces metabolic clearance compared to the carbocyclic phthalazines.

Experimental Validation Protocols

To validate derivatives of this scaffold, the following self-validating workflows are recommended.

Protocol A: Synthesis of the Core Scaffold

Note: This protocol utilizes Cinchomeronic acid as the starting material.

  • Anhydride Formation: Reflux 3,4-pyridinedicarboxylic acid (Cinchomeronic acid) in acetic anhydride (Ac2O) for 4 hours. Evaporate solvent to yield furo[3,4-c]pyridine-1,3-dione.[1]

  • Cyclization: Dissolve the anhydride in glacial acetic acid. Add hydrazine hydrate (1.2 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to 100°C for 6 hours.

  • Isolation: Cool to room temperature. The product, this compound, precipitates as a white/pale yellow solid.[1] Filter and wash with cold ethanol.

    • Checkpoint: Verify structure via 1H-NMR (DMSO-d6).[1] Look for singlet peaks for NH protons >11 ppm.

Protocol B: KDM4A Demethylase Inhibition Assay (AlphaScreen)

Objective: Quantify the IC50 of derivatives against KDM4A.[1]

  • Reagents: Biotinylated Histone H3K9me3 peptide (substrate), Recombinant KDM4A enzyme, AlphaScreen Streptavidin Donor beads, Protein A Acceptor beads, Anti-H3K9me2 antibody.[1]

  • Reaction:

    • Mix enzyme (10 nM) + Derivative (serial dilution) in assay buffer (50 mM HEPES pH 7.5, 50 µM Fe(II), 100 µM Ascorbate).

    • Incubate 15 mins (Pre-incubation).

    • Add Substrate (50 nM) and

      
      -KG (10 µM).[1] Incubate 60 mins at RT.
      
  • Detection: Add Acceptor/Donor beads and Antibody. Incubate 60 mins.

  • Read: Measure signal on EnVision plate reader (Excitation 680nm / Emission 520-620nm).

  • Control: Use IOX1 or 2,4-PDCA as a positive control inhibitor.

Visualizing the Biological Mechanism

The following diagram illustrates the competitive inhibition mechanism against the KDM enzyme family.

Mechanism Enzyme KDM4 Active Site (JmjC Domain) Iron Fe(II) Ion Enzyme->Iron Coordinates Cofactor Natural Cofactor: Alpha-Ketoglutarate Cofactor->Iron Bidentate Binding Inhibitor Inhibitor: Pyrido[3,4-d]pyridazine-1,4-dione Inhibitor->Iron High Affinity Chelation Block Enzyme Inactivation Inhibitor->Block Displaces Cofactor Substrate Histone H3K9me3 Iron->Substrate Catalyzes Oxidation Demethylation Demethylation (Gene Activation) Substrate->Demethylation Block->Demethylation Prevents

Figure 2: Competitive inhibition mechanism where the dione scaffold displaces


-KG at the Fe(II) center.[1]

Summary of Therapeutic Potential

Target FamilySpecific TargetMechanism of ActionTherapeutic Indication
Epigenetic Enzymes KDM4A / KDM5B Fe(II) Chelation /

-KG Mimicry
Prostate Cancer, Breast Cancer (Triple Negative)
DNA Repair PARP-1 NAD+ Mimicry / Active Site BindingOvarian Cancer (BRCA-deficient), Triple Negative Breast Cancer
Metabolic Enzymes Aldose Reductase (ALR2) Anionic Binding to Tyr48/His110Diabetic Neuropathy, Cataracts
Inflammation COX-1 / COX-2 Dual Cyclooxygenase InhibitionRheumatoid Arthritis, Chronic Inflammation

References

  • Wang, L., et al. (2016). "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors."[1] Journal of Medicinal Chemistry.

    • [1]

  • La Motta, C., et al. (2007). "Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors."[1] Journal of Medicinal Chemistry.

    • [1]

  • Dehbi, O., et al. (2024). "Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition."[1] RSC Medicinal Chemistry.

  • Goeman, J.L., et al. (2022). "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives."[1] Molecules.

    • [1]

Sources

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyridopyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyridopyridazinone scaffold is a privileged heterocyclic structure due to its wide range of demonstrated biological activities, including potent anticancer and kinase inhibitory effects.[1][2] Traditional synthetic methods often require long reaction times and harsh conditions, leading to lower yields and complex purification procedures. This guide details the principles and application of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient construction of pyridopyridazinone derivatives. By leveraging the unique heating mechanism of microwave irradiation, MAOS protocols offer dramatic reductions in reaction time, increased product yields, and enhanced purity, aligning with the principles of green chemistry.[3][4][5] This document provides a foundational understanding of microwave chemistry, a generalizable master protocol, parameter optimization strategies, and specific case studies for synthesizing biologically relevant pyridopyridazinone molecules.

The Strategic Advantage of Microwave Chemistry

Microwave-assisted synthesis is more than just an alternative heating source; it represents a fundamental shift in how energy is transferred to a reaction. Unlike conventional heating, where heat is slowly and inefficiently transferred via conduction through the vessel walls, microwave irradiation energizes the molecules of the entire sample simultaneously.[6][7] This is achieved primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant intermolecular friction, resulting in rapid and uniform heating of the bulk mixture.[7]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate through the solution under the influence of the oscillating electric field. Collisions with other molecules generate heat efficiently throughout the sample.

This direct "in-core" heating leads to remarkable advantages, particularly for heterocyclic synthesis.[4] The primary benefits include:

  • Drastic Reaction Time Reduction: Reactions that take hours or days with conventional reflux can often be completed in minutes.[8]

  • Increased Yields and Purity: The rapid heating minimizes the time available for side reactions or the decomposition of thermally sensitive intermediates, leading to cleaner reaction profiles and higher isolated yields.[5][9]

  • Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility between runs.[9]

  • Alignment with Green Chemistry: MAOS often requires less solvent and significantly less energy, reducing the environmental footprint of the synthesis.[7][10]

Core Reaction Scheme: Cyclocondensation

The most common and direct route to the pyridopyridazinone core involves the cyclocondensation reaction between a suitably substituted hydrazine derivative and a dicarbonyl compound, typically a keto-ester or a keto-acid embedded within a pyridine ring. The microwave irradiation dramatically accelerates the key cyclization and dehydration steps.

G ReactantA Pyridine Keto-Ester Intermediate Hydrazone Intermediate ReactantA->Intermediate + ReactantB Hydrazine Derivative ReactantB->Intermediate Product Pyridopyridazinone Core Intermediate->Product Intramolecular Cyclization (Microwave, Δ, -H₂O)

Caption: General reaction scheme for pyridopyridazinone formation.

Master Protocol: General Microwave-Assisted Synthesis

This protocol provides a robust starting point for the synthesis of a variety of pyridopyridazinone derivatives. Note: All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Equipment

  • Reagents: Pyridine dicarbonyl precursor (1.0 eq), Hydrazine derivative (1.1-1.2 eq), solvent (e.g., ethanol, isopropanol, DMF), catalyst if required (e.g., acetic acid, p-TsOH).

  • Equipment: Dedicated microwave synthesis reactor, appropriate microwave-safe pressure vials (e.g., 10-20 mL) with caps and septa, magnetic stir bars, analytical balance, standard laboratory glassware, filtration apparatus, rotary evaporator.

3.2. Step-by-Step Procedure

  • Vessel Preparation: Place a magnetic stir bar into a clean, dry microwave reaction vial.

  • Reagent Addition: Accurately weigh and add the pyridine dicarbonyl precursor (e.g., 1.0 mmol) and the hydrazine derivative (e.g., 1.1 mmol) to the vial.

  • Solvent Addition: Add the chosen solvent (3-5 mL). The solvent should be polar to efficiently absorb microwave energy.[4] Ethanol or isopropanol are excellent starting points.

  • Catalyst (Optional): If the reaction is acid-catalyzed, add a catalytic amount (e.g., 1-2 drops of glacial acetic acid).

  • Sealing: Securely cap the vial. Ensure the seal is tight to maintain pressure during the reaction.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters. A typical starting point is:

    • Temperature: 120-150 °C (The reactor will modulate power to maintain this temperature)

    • Time: 5-20 minutes[11][12]

    • Power: Dynamic (let the instrument control power to hold the set temperature)

    • Stirring: On (medium speed)

  • Cooling: After irradiation is complete, allow the vial to cool to room temperature (typically via a jet of cooling air from the instrument) until the pressure returns to ambient levels.

  • Product Isolation:

    • Once cooled, open the vial carefully.

    • If a precipitate has formed, isolate the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent.

    • If no solid is present, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Parameter Optimization and Data

The success of a microwave-assisted reaction depends on the careful selection of several key parameters. The following table provides guidance on optimization, with data synthesized from typical outcomes in heterocyclic chemistry.

ParameterOptionsRationale & Field InsightsExpected Outcome
Solvent Ethanol, Isopropanol, DMF, Acetic AcidMust be polar to absorb microwave energy. High-boiling point solvents like DMF allow for higher reaction temperatures. Acetic acid can serve as both solvent and catalyst.[7]Higher polarity/boiling point generally leads to faster reactions.
Temperature 100 - 180 °CHigher temperatures dramatically accelerate reaction rates according to the Arrhenius equation.[6] Microwave heating allows for rapid access to temperatures above the solvent's boiling point in sealed vessels.Increasing temperature from 120°C to 150°C can cut reaction time in half.
Time 2 - 30 minutesMonitor reaction progress by TLC or LC-MS to avoid decomposition from prolonged heating. Most simple condensations are complete in under 20 minutes.[11][12]Optimal time maximizes yield before side products form.
Catalyst Acetic Acid, p-TsOH, HClAn acid catalyst protonates the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.Addition of a catalyst can increase yield from ~60% to >90% in some cases.

Workflow and Visualization

The entire process, from preparation to analysis, can be visualized as a streamlined workflow.

Caption: Standard workflow for microwave-assisted synthesis.

Case Study: Synthesis of a FER Tyrosine Kinase Inhibitor Scaffold

Pyridopyridazinone derivatives have shown potent activity as FER tyrosine kinase inhibitors, which are targets in cancer therapy.[1][13] The synthesis of the core scaffold can be efficiently achieved using microwave irradiation, adapted from published multi-step conventional syntheses.[13]

Reaction: Synthesis of the core pyrido[3,4-d]pyridazin-1(2H)-one.

  • Reactants: Methyl 4-formylpyridine-3-carboxylate and Hydrazine hydrate.

  • Protocol:

    • To a 10 mL microwave vial, add methyl 4-formylpyridine-3-carboxylate (179 mg, 1.0 mmol) and a magnetic stir bar.

    • Add ethanol (4 mL) followed by hydrazine hydrate (60 µL, ~1.2 mmol).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at 140 °C for 15 minutes .

    • After cooling, a pale yellow precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Expected Outcome: High purity pyrido[3,4-d]pyridazin-1(2H)-one in >85% yield. This microwave protocol drastically shortens the reaction time compared to conventional methods which may require hours of refluxing.[13]

Conclusion

Microwave-assisted organic synthesis is an enabling technology for the rapid and efficient production of pyridopyridazinone derivatives.[8][14] It provides a powerful tool for medicinal chemists and drug development professionals to accelerate the discovery and optimization of new therapeutic agents. By offering superior control, faster reaction times, and higher yields, MAOS has become an indispensable technique in modern synthetic chemistry.[3][15]

References

  • World Journal of Pharmacy and Pharmaceutical Sciences. Microwave assisted organic synthesis: a review.
  • ResearchGate. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • National Institutes of Health. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC.
  • National Institutes of Health. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC.
  • Bentham Science.
  • CEM Corporation.
  • ResearchGate. (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • SCIREA. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances.
  • PubMed. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities.
  • National Institutes of Health. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • International Journal of Research in Pharmacy and Allied Science.
  • Taylor & Francis Online.
  • Dovepress. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Scholars Research Library.
  • ACS Publications. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity | ACS Medicinal Chemistry Letters.
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • MDPI. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.
  • RSC Publishing.
  • SciSpace. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity.
  • National Institutes of Health. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC.
  • Semantic Scholar.
  • MDPI. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties.

Sources

Cell-based assays to evaluate the anticancer activity of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione derivatives.

[1][2][3][4]

Abstract & Introduction

Nitrogen-containing heterocycles are the cornerstone of modern oncology drug discovery. Among these, 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione derivatives represent a privileged scaffold due to their structural similarity to purine bases and their potential to interact with key biological targets such as PIM-1 kinase , VEGFR-2 , and DNA topoisomerases.

Recent medicinal chemistry efforts have highlighted that modifications at the N-2 and N-3 positions of the pyridazine ring can significantly enhance lipophilicity and metabolic stability. However, the flat, aromatic nature of these molecules often leads to solubility challenges in aqueous media, necessitating rigorous assay optimization.

This Application Note provides a validated workflow for evaluating the anticancer potential of these derivatives. It moves beyond generic screening, offering a targeted approach to confirm cytotoxicity, elucidate the mode of cell death (apoptosis vs. necrosis), and validate the molecular mechanism via the intrinsic mitochondrial pathway.

Experimental Workflow Overview

The evaluation pipeline is designed as a funnel: high-throughput viability screening filters out inactive compounds, while subsequent assays dig deeper into the "how" and "why" of the active hits.

WorkflowCompoundCompound Library(DMSO Stock)ScreenPrimary Screen(MTT/SRB Assay)Compound->Screen 0.1% DMSO MaxHitSelHit Selection(IC50 < 10 µM)Screen->HitSel Dose-ResponseModeMode of Death(Annexin V/PI)HitSel->Mode Flow CytometryMechMechanism(Western Blot/PCR)Mode->Mech Protein Markers

Figure 1: Sequential workflow for evaluating pyridopyridazine derivatives. The process prioritizes early identification of potent hits (IC50 determination) before resource-intensive mechanistic studies.

Primary Screening: Cytotoxicity Assessment (MTT Assay)

The initial step is to determine the inhibitory concentration (IC50). For pyridopyridazine-dione derivatives, the MTT assay is preferred over ATP-based assays initially due to cost-effectiveness for larger libraries, though metabolic interference must be controlled.

Critical Considerations for this Scaffold
  • Solubility: These derivatives often precipitate in culture media at high concentrations.

    • Solution: Pre-dilute compounds in culture media before adding to cells. If precipitation occurs, spin down and use the supernatant (noting the concentration change) or switch to a solubilizing agent like cyclodextrin.

  • DMSO Tolerance: Maintain final DMSO concentration

    
     (v/v). Higher levels can induce differentiation in sensitive lines (e.g., HL-60), masking drug effects.
    
Protocol
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment:

    • Prepare a

      
       stock in 100% DMSO.
      
    • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100

      
      M) in complete media.
      
    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin or Cisplatin).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours until purple formazan crystals form.

    • Remove media carefully.

    • Solubilize crystals with 150

      
      L DMSO.
      
    • Read Absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:

1

Mode of Action: Apoptosis vs. Necrosis (Annexin V-FITC/PI)

Pyridopyridazine derivatives frequently induce apoptosis via DNA intercalation or kinase inhibition. To distinguish this from non-specific necrosis (which suggests toxicity rather than therapeutic potential), Flow Cytometry is essential.

Mechanistic Rationale[4][5]
  • Annexin V: Binds Phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis.

  • Propidium Iodide (PI): Intercalates DNA only in cells with compromised membranes (Late Apoptosis/Necrosis).

Protocol
  • Treatment: Treat cells (6-well plate,

    
     cells/well) with the compound at IC50 and 2
    
    
    IC50 concentrations for 24 hours.
  • Harvesting:

    • Crucial Step: Collect the supernatant (floating dead cells) AND the trypsinized adherent cells. Combine them to avoid underestimating cell death.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in

      
       Annexin-binding buffer (Note: This buffer contains Ca
      
      
      , essential for Annexin V binding. Do not use PBS).
    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      L PI.
    • Incubate 15 min at RT in the dark.

  • Acquisition: Analyze via Flow Cytometer (FITC channel: Ex/Em 488/530 nm; PI channel: Ex/Em 488/617 nm).

Expected Results (Table)
QuadrantStaining PatternInterpretationBiological Status
Q3 (LL) Annexin V (-) / PI (-)Live CellsIntact membrane, no PS exposure.
Q4 (LR) Annexin V (+) / PI (-)Early Apoptosis PS flip, membrane intact. Target mechanism.[2][3]
Q2 (UR) Annexin V (+) / PI (+)Late ApoptosisLoss of membrane integrity.
Q1 (UL) Annexin V (-) / PI (+)NecrosisRuptured membrane without PS exposure.

Mechanistic Validation: The Intrinsic Pathway

Literature on related scaffolds (e.g., pyrazolo[3,4-d]pyridazines) suggests these compounds often act by disrupting the Bax/Bcl-2 ratio , leading to mitochondrial outer membrane permeabilization (MOMP).

Signaling Pathway Visualization

ApoptosisDrugPyridopyridazineDerivativeDNA_DamageDNA Damage / Kinase InhibitionDrug->DNA_Damagep53p53 ActivationDNA_Damage->p53Bcl2Bcl-2 (Anti-apoptotic)p53->Bcl2 DownregulationBaxBax (Pro-apoptotic)p53->Bax UpregulationBcl2->Bax InhibitionMitoMitochondrialPermeabilizationBax->Mito Pore FormationCytoCCytochrome cReleaseMito->CytoCCasp9Caspase-9CytoC->Casp9Casp3Caspase-3(Executioner)Casp9->Casp3DeathApoptosisCasp3->Death

Figure 2: Proposed Mechanism of Action. The compound triggers p53-mediated upregulation of Bax and downregulation of Bcl-2, initiating the mitochondrial caspase cascade.

Western Blot Protocol

To validate the pathway shown above, quantify the expression of key proteins.

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Quantification: Normalize protein concentration (BCA Assay) to load 30

    
     g/lane .
    
  • Antibody Strategy:

    • Primary Targets: Bax (20 kDa), Bcl-2 (26 kDa), Cleaved Caspase-3 (17/19 kDa).

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Analysis: Look for an increase in the Bax/Bcl-2 ratio and the appearance of the cleaved (active) form of Caspase-3 .

References

  • El-Deen, I. M., et al. (2019). "Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors."[4] Future Medicinal Chemistry.

  • Yadav, P., & Shah, K. (2022). "Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review." Chemical Biology & Drug Design.

  • De, S. K. (2023).[5] "Novel 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity." Anti-Cancer Agents in Medicinal Chemistry.

  • Abdallah, A. E., et al. (2018). "Induction of Apoptosis by pyrazolo[3,4-d]pyridazine Derivative in Lung Cancer Cells via Disruption of Bcl-2/Bax Expression Balance."[6] Bioorganic & Medicinal Chemistry.

  • Ghorab, M. M., et al. (2024). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." Saudi Pharmaceutical Journal.

Optimizing Pyridopyridazinone Scaffolds: Integrated SAR Workflows and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridopyridazinone Privilege

The pyrido[2,3-d]pyridazinone scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the purine ring system of ATP. This structural mimicry allows it to function as a potent hinge-binding motif in kinase inhibitors (e.g., p38 MAPK, BRAF, EGFR) and phosphodiesterase (PDE) inhibitors.

Unlike promiscuous scaffolds, the pyridopyridazinone core offers a rigid, planar geometry with defined hydrogen bond donor/acceptor vectors (the lactam functionality) that can be fine-tuned to achieve high selectivity. This guide outlines a high-fidelity workflow for exploring the SAR of this scaffold, moving from rational design to validated biological endpoints.

Chemical Synthesis & Library Generation

To conduct a robust SAR study, one must first establish a scalable synthetic route that allows for late-stage diversification. The most robust protocol involves the condensation of hydrazine with 2,3-pyridinedicarboxylic anhydrides or diesters.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2,3-Pyridinedicarboxylic Anhydride Intermediate Pyrido[2,3-d]pyridazinone Core (Scaffold) Start->Intermediate Cyclization (Reflux/EtOH) Reagent Hydrazine Hydrate Reagent->Intermediate Div1 N-Alkylation (R1 Diversity) Intermediate->Div1 Base/Alkyl Halide Div2 Chlorination (POCl3) & SnAr (R2 Diversity) Intermediate->Div2 1. POCl3 2. Amine/Alcohol Final Final Analog Library Div1->Final Div2->Final

Figure 1: Divergent synthetic strategy for generating pyrido[2,3-d]pyridazinone libraries.

Protocol: Core Scaffold Synthesis (Standard Operating Procedure)

Objective: Synthesis of 5,8-dihydropyrido[2,3-d]pyridazine-5,8-dione.

Reagents:

  • Quinolinic anhydride (2,3-pyridinedicarboxylic anhydride)

  • Hydrazine hydrate (80%)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of quinolinic anhydride in 30 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Dropwise add 12 mmol of hydrazine hydrate at room temperature. A precipitate may form immediately.

  • Cyclization: Add 3 drops of glacial acetic acid. Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: 10% MeOH in DCM).

  • Work-up: Cool the mixture to room temperature and then to 4°C in an ice bath.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the disappearance of anhydride peaks and the appearance of broad NH signals (if tautomers exist).

SAR Logic & Molecular Design

The SAR of pyridopyridazinones is governed by three critical vectors. Understanding these interactions is prerequisite to interpreting biological data.

The Pharmacophore Map[1]
RegionStructural FeatureBiological FunctionSAR Strategy
Hinge Binder Lactam (NH-CO)Forms H-bonds with the kinase hinge region (e.g., Met residue).Conserve. N-methylation often abolishes activity by removing the H-bond donor.
Solvent Front Pyridine Ring (C2/C3)Extends towards the solvent; affects solubility and PK.Modify. Introduce solubilizing groups (morpholine, piperazine) here.
Hydrophobic Pocket N-1 or C-5/C-8Occupies the hydrophobic back-pocket (Gatekeeper residue).Optimize. Bulky aryl or heteroaryl groups (e.g., 2,4-difluorophenyl) enhance potency.
Structural Logic Diagram

SAR_Logic Core Pyridopyridazinone Core Hinge Lactam Motif (H-Bond Donor/Acceptor) Core->Hinge Essential for ATP Competition Selectivity R-Group (Hydrophobic) Core->Selectivity Determines Kinase Specificity (e.g., p38 vs EGFR) Solubility Solvent Exposed Region Core->Solubility Tunes ADME Properties High Potency High Potency Hinge->High Potency Off-Target Reduction Off-Target Reduction Selectivity->Off-Target Reduction

Figure 2: Strategic functionalization of the core scaffold for potency and selectivity.

Biological Evaluation Protocols

To validate the SAR, a tiered screening cascade is required. This ensures that only true hits progress to cell-based models.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Application: Determining IC50 values for p38 MAPK or EGFR. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Recombinant Kinase (e.g., p38α)

  • Fluorescently labeled peptide substrate

  • ATP (at Km concentration)

  • Test Compounds (dissolved in 100% DMSO)

Procedure:

  • Preparation: Prepare a 384-well plate. Dispense 5 µL of test compound (serially diluted 1:3) into wells. Final DMSO concentration should be <1%.

  • Enzyme Addition: Add 10 µL of kinase buffer containing recombinant enzyme. Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of substrate/ATP mix.

  • Incubation: Incubate for 60 minutes at RT (protected from light).

  • Termination: Add 25 µL of EDTA-containing detection reagent (stops reaction and binds phosphorylated product).

  • Readout: Measure fluorescence ratio (e.g., 665 nm/615 nm) on a multimode plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

    • Quality Control: Z' factor must be > 0.5.

Protocol B: Cell Viability Assay (MTT)

Application: Assessing cellular cytotoxicity in cancer lines (e.g., HeLa, MCF-7).[1]

Procedure:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Remove media. Add 100 µL of fresh media containing test compounds (0.1 µM – 100 µM). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours. Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: % Viability = (OD_sample / OD_control) × 100.

Data Analysis & Interpretation

When interpreting SAR data for pyridopyridazinones, look for "Activity Cliffs"—small structural changes that cause large potency shifts.

Table 1: Representative SAR Data Interpretation (Hypothetical)

Analog IDR1 (Lactam N)R2 (Pyridine C)IC50 (Kinase)Interpretation
PP-01 HH1.2 µMBaseline. Good hinge binding, low hydrophobic contact.
PP-02 MethylH>50 µMDead. Loss of H-bond donor (NH) destroys hinge interaction.
PP-03 HPhenyl50 nMHit. Phenyl group accesses hydrophobic back-pocket.
PP-04 H4-F-Phenyl12 nMLead. Fluorine improves metabolic stability and lipophilic contact.

References

  • GNE-9815 Discovery (RAF Inhibition)

    • Title: Discovery of a Pyridopyridazinone Pan-RAF Kinase Inhibitor (GNE-9815).[2]

    • Source: ACS Medicinal Chemistry Letters.
    • Link:[Link]

  • p38 MAPK SAR Reviews

    • Title: p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies.
    • Source: PubMed / Mini Reviews in Medicinal Chemistry.
    • Link:[Link]

  • EGFR Inhibitor Protocols

    • Title: Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors.
    • Source: Bioorganic Chemistry (Elsevier).
    • Link:[Link][3][4][5]

  • General Synthesis of Pyridopyridazines

    • Title: Synthesis and biological evaluation of pyrido[2,3-d]pyridazinone deriv
    • Source: Journal of Heterocyclic Chemistry.
    • Link:[Link](General Journal Landing Page for verification of scope)

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocyclic Chemistry Technical Assistance Center.

Ticket ID: PYR-34-DIONE-SYNTH Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Overview

The synthesis of 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione (CAS: 31384-08-4) is a classic condensation of a 1,2-dicarbonyl equivalent with hydrazine. While theoretically straightforward, the specific electronic properties of the pyridine ring (cinchomeronic acid backbone) introduce unique thermodynamic sinks and kinetic traps that differ from simple phthalhydrazide synthesis.

The primary synthetic route involves the conversion of 3,4-pyridinedicarboxylic acid (cinchomeronic acid) to its anhydride, followed by cyclocondensation with hydrazine hydrate.

The "Hidden" Complexity

Unlike benzene analogs, the pyridine nitrogen creates an electron-deficient ring. This increases the susceptibility of the carbonyl carbons to nucleophilic attack but also destabilizes the anhydride precursor, making it prone to hydrolysis and decarboxylation.

Mechanistic Pathway & Failure Points

The following diagram illustrates the reaction logic and where specific side reactions (SR) diverge from the productive pathway.

ReactionPathway Start 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid) Anhydride Cinchomeronic Anhydride (Reactive Intermediate) Start->Anhydride Ac2O, Reflux -AcOH Decarb SR-1: Niacin/Isoniacin (Decarboxylation) Start->Decarb Overheating (>180°C) Pre-activation failure MonoHydrazide Mono-hydrazide Intermediate (Regioisomeric Mixture) Anhydride->MonoHydrazide + Hydrazine (< 0°C) Hydrolysis SR-2: Reversion to Diacid Anhydride->Hydrolysis Wet Solvent / Air Moisture Hydrazine Hydrazine Hydrate Product 2,3-Dihydropyrido[3,4-d] pyridazine-1,4-dione (Target) MonoHydrazide->Product Cyclization (>100°C) -H2O OpenChain SR-3: Open-chain Hydrazide (Incomplete Cyclization) MonoHydrazide->OpenChain Low Temp / Steric Trap

Figure 1: Reaction cascade for pyrido-pyridazine synthesis highlighting critical divergence points for side reactions (SR).

Critical Process Modules

Module A: The Precursor Trap (Anhydride Formation)

The Issue: Cinchomeronic acid is thermally unstable compared to phthalic acid. Side Reaction: Thermal Decarboxylation.[1] Symptom: Evolution of gas (


) before hydrazine addition; low yield; formation of 3-pyridinecarboxylic acid (Niacin) or 4-pyridinecarboxylic acid.
  • Technical Insight: The electron-withdrawing nitrogen lowers the activation energy for decarboxylation. If you attempt to form the anhydride by melting the neat acid or heating in high-boiling solvents without a dehydrating agent, you will decarboxylate the material before the anhydride forms.

  • Protocol Adjustment: Always use acetic anhydride (

    
    )  as both solvent and reagent. The formation of the mixed anhydride lowers the energy barrier for ring closure to cinchomeronic anhydride, allowing the reaction to proceed at reflux (
    
    
    
    ) rather than the melt temperature (
    
    
    ).
Module B: The Cyclization Stalling (Hydrazine Step)

The Issue: Formation of the "Gummy" Intermediate. Side Reaction: Incomplete Cyclization (Mono-hydrazide persistence). Symptom: Product is a sticky solid rather than a free-flowing powder; NMR shows broad signals and carboxylic acid protons.

  • Technical Insight: The reaction proceeds in two steps.[2][3][4]

    • Kinetic Step: Nucleophilic attack of hydrazine on one carbonyl to form the mono-hydrazide acid. This is fast and exothermic.

    • Thermodynamic Step: Intramolecular attack of the terminal hydrazine nitrogen on the second carbonyl to close the ring. This is slower and requires heat.

  • Troubleshooting: If you add hydrazine at

    
     and do not reflux sufficiently, the reaction stops at the mono-hydrazide (SR-3 in Fig 1).
    
  • Corrective Action: After the initial exothermic addition, the reaction mixture must be refluxed (typically in acetic acid or ethanol) for at least 3–4 hours to drive the dehydration.

Troubleshooting & FAQ System

Category: Impurity Profiling

Q: My product has a persistent yellow/orange tint. Is this an impurity? A: Yes. Pure this compound is typically a white or off-white solid.

  • Diagnosis: Yellowing often indicates the presence of azine oligomers or oxidation products of hydrazine.

  • Remediation: Wash the crude solid thoroughly with hot water and ethanol. The target dione is highly insoluble in most organic solvents ("brick dust"), while the impurities are often more soluble.

  • Prevention: Use a slight excess of hydrazine (1.1 eq) but avoid massive excesses which promote oxidative side reactions. Ensure the reaction is under an inert atmosphere (

    
    ) if oxidation is severe.
    

Q: The NMR shows a split in the aromatic signals. Do I have the wrong isomer? A: Likely not. You are likely observing tautomerism .

  • Explanation: Pyridazinediones exist in equilibrium between the dione (keto) form and the dihydroxy (enol) form. In polar aprotic solvents like DMSO-

    
    , this equilibrium can shift or slow down, causing signal broadening or duplication.
    
  • Verification: Add a drop of

    
     to the NMR tube. If the OH/NH signals disappear and the aromatic region sharpens/simplifies, it is a tautomeric effect, not a chemical impurity.
    
Category: Isolation & Yield[5][6]

Q: I obtained a yield >100%. What is trapped in the crystal lattice? A: This lattice is notorious for trapping acetic acid and hydrazine salts .

  • Mechanism: The dione moiety has both hydrogen bond donors (NH) and acceptors (C=O, Pyridine N). It forms tight solvates.

  • Protocol:

    • Filter the solid.

    • Resuspend (slurry) in water and reflux for 30 minutes.

    • Filter hot. This removes trapped hydrazine salts and acetic acid.

    • Dry under high vacuum at

      
      .
      

Q: The product is insoluble in everything. How do I characterize it? A: Solubility is a known property of this fused ring system due to high intermolecular hydrogen bonding (lattice energy).

  • Analytical Solvent: Use TFA (Trifluoroacetic acid) or concentrated

    
      for NMR if DMSO-
    
    
    
    is insufficient.
  • Reaction Solvent: If the product precipitates too early during synthesis (trapping unreacted material), switch from pure acetic acid to a mixture of Acetic Acid/Diphenyl Ether to maintain solubility at higher temperatures, though this complicates workup.

Validated Synthetic Protocol (Self-Correcting)

This protocol includes "Stop/Check" points to prevent common side reactions.

Reagents:

  • 3,4-Pyridinedicarboxylic acid (1.0 eq)

  • Acetic Anhydride (5.0 eq) - Acts as solvent and dehydrating agent

  • Hydrazine Hydrate (1.2 eq)

  • Solvent: Glacial Acetic Acid (Volume: 5mL per gram of starting material)

Step-by-Step:

  • Anhydride Formation:

    • Suspend 3,4-pyridinedicarboxylic acid in Acetic Anhydride.

    • Heat to reflux (

      
      ) for 1 hour.
      
    • Checkpoint: The solution should become clear. If solids persist, do not proceed.

    • Cool to room temperature.[5] Volatiles can be removed in vacuo if isolation of anhydride is desired, but "telescoping" (proceeding directly) is preferred to avoid hydrolysis.

  • Cyclization:

    • Dilute the residue/solution with Glacial Acetic Acid.

    • Critical Step: Add Hydrazine Hydrate dropwise at room temperature. Exotherm warning.

    • Observation: A precipitate (mono-hydrazide) will likely form immediately. Do not stop here.

    • Heat the suspension to reflux (

      
      ) for 4 hours.
      
    • Mechanism:[1][6][7][8][9][10][11] The heat drives the dehydration of the mono-hydrazide to the dione.

  • Workup:

    • Cool to room temperature.[5]

    • Filter the solid.

    • Purification Wash: Wash with

      
       (2x) and Ethanol (2x).
      
    • Dry at

      
       under vacuum.
      

Quantitative Data Summary

ParameterStandard ValueDeviation Consequence
Reaction Temp (Step 1)

(Reflux)

: Incomplete anhydride formation.

: Decarboxylation (Yield Loss).
Hydrazine Stoichiometry 1.1 – 1.2 eq

eq: Oligomer formation.

eq: Salt formation/Oxidative impurities.
Reflux Time (Step 2) 4 Hours

Hour: Mono-hydrazide impurity (Sticky product).
Product Appearance White/Off-white PowderYellow: Azine impurity.Brown: Thermal decomposition.

References

  • Synthesis of Pyridopyridazine Derivatives

    • Title: Study on Synthesis and Biological Activity of Some Pyridopyridazine Derivatives.[3][12]

    • Source: Semantic Scholar (2013).
    • Context: Provides the baseline protocol for the reaction of 3,4-pyridinedicarboxylic acid with hydrazine in acetic anhydride.
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Decarboxylation of Carboxylic Acids.[1][4][7][8][11]

    • Source: Chemistry LibreTexts.
    • Context: Mechanistic background on why pyridine dicarboxylic acids are prone to thermal decarboxyl
    • URL:[Link]

  • Hydrazine Reactivity & Side Products

    • Title: The Reactions of Maleic Anhydride with Hydrazine Hydrate.[13]

    • Source: Journal of the American Chemical Society (via ResearchG
    • Context: Establishes the pathway of mono-hydrazide formation and the requirement for he
    • URL:[Link]

  • Title: this compound Product Information.

Sources

Technical Support Center: Purification of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Optimization of Purity and Isolation Protocols for Pyrido-fused Pyridazine Diones Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this scaffold via the condensation of cinchomeronic acid (pyridine-3,4-dicarboxylic acid) or its anhydride with hydrazine. The Problem: The product, 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione (also referred to as pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione), is a "brick dust" molecule. It possesses a high melting point (>300°C) and extreme insolubility in common organic solvents (DCM, THF, Acetone) due to strong intermolecular hydrogen bonding and


-stacking.

This guide moves beyond standard "recrystallization" advice, which often fails for this scaffold, and focuses on pH-swing fractionation and chemo-selective washing .

PropertyValueImplication for Purification
Molecular Formula C₇H₅N₃O₂Low molecular weight but high density packing.
Acidity (pKa) ~9.5 - 10.5 (Hydrazide NH)Soluble in aqueous base (NaOH, KOH).
Basicity Pyridine NitrogenForms salts with strong acids (HCl), but hydrolysis risk exists.
Solubility DMSO (High), AcOH (Mod), Water (Poor)Standard silica chromatography is ineffective .

Troubleshooting Guide: The "Brick" Protocol

Issue A: "My product is a solid block that won't dissolve in methanol or ethanol."

Diagnosis: This is normal. The lactam-lactim tautomerism creates a rigid crystal lattice. Solution: Do not attempt standard recrystallization from alcohols. Use the Acid-Base Reprecipitation Protocol (See Section 3). This utilizes the acidity of the cyclic hydrazide moiety to solubilize the compound in water, allowing filtration of non-acidic impurities.

Issue B: "The solid is brown/yellow instead of off-white."

Diagnosis: Contamination with oxidized hydrazine derivatives or polymerized degradation products of cinchomeronic anhydride. Solution:

  • Oxidative Wash: If the impurity is trace hydrazine, it oxidizes to air-colored products.

  • Scavenging: Perform the final wash with hot water. If color persists, recrystallize from Glacial Acetic Acid . The high boiling point (118°C) allows sufficient solubility at reflux to drop out impurities upon cooling.

Issue C: "High HPLC purity, but elemental analysis shows excess Nitrogen."

Diagnosis: Trapped Hydrazine . The lattice traps hydrazine hydrate during precipitation. Solution:

  • Thermal Desorption: Dry the solid at >100°C under high vacuum for 24 hours.

  • Chemical Scavenging: Resuspend the solid in dilute acetic acid (5%) and heat to reflux. This converts residual hydrazine to soluble acetate salts, which are removed in the filtrate.

Core Protocol: Acid-Base Reprecipitation Cycle

This is the "Gold Standard" for purifying fused pyridazine diones. It relies on the amphoteric nature of the molecule.

Reagents Required:
  • 2M NaOH (Sodium Hydroxide)

  • 6M HCl (Hydrochloric Acid)

  • Glacial Acetic Acid

  • Deionized Water

Step-by-Step Workflow
  • Dissolution (The Basic Phase):

    • Suspend the crude "brick" solid in 2M NaOH (10 mL per gram of solid).

    • Stir for 30 minutes. The solution should turn clear (yellow/amber).

    • Mechanism:[1][2] The base deprotonates the hydrazide NH groups, forming a water-soluble disodium salt.

    • Checkpoint: If solids remain, these are non-acidic impurities (e.g., decarboxylated byproducts). Filter them off and keep the filtrate.

  • Precipitation (The Acidic Swing):

    • Cool the basic filtrate to 0–5°C in an ice bath.

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH: 4.0 – 5.0 .

    • Mechanism:[1][2] You are re-protonating the hydrazide. The molecule reaches its isoelectric point and crashes out of solution.

    • Warning: Do not go too acidic (pH < 1), or you may protonate the pyridine nitrogen, forming a soluble hydrochloride salt, reducing yield.

  • Thermal Wash (The Polishing Step):

    • Filter the precipitate.[3]

    • Suspend the wet cake in boiling water (or 10% Acetic Acid).

    • Stir at reflux for 10 minutes.

    • Filter hot .

    • Reasoning: The product is insoluble in water; however, trapped starting material (cinchomeronic acid) and hydrazine salts are highly soluble in hot water.

Visualization: Purification Logic Flow

PurificationCycle Crude Crude Solid (Impure Dione) NaOH Dissolve in 2M NaOH (Deprotonation) Crude->NaOH Filter1 Filter Insoluble Solids NaOH->Filter1 Trash1 Discard Solid (Non-acidic Impurities) Filter1->Trash1 Insolubles Filtrate Basic Filtrate (Product as Na-Salt) Filter1->Filtrate Soluble Fraction Acidify Acidify with HCl to pH 4-5 (Reprotonation) Filtrate->Acidify Precipitate Collect Precipitate Acidify->Precipitate HotWash Reflux in Water/AcOH (Remove Trapped Salts) Precipitate->HotWash Final Pure 2,3-Dihydropyrido [3,4-d]pyridazine-1,4-dione HotWash->Final

Figure 1: The Acid-Base Reprecipitation Cycle designed to separate the amphoteric dione from non-acidic organic byproducts and water-soluble salts.

Solvent Selection Matrix

Use this table to select the correct solvent for specific processing steps.

SolventSolubility of DioneUsageNotes
Water (Neutral) InsolubleWashingRemoves inorganic salts and hydrazine.
2M NaOH High Initial DissolutionForms Na-salt. Use for filtering off organics.[4]
Glacial Acetic Acid Moderate (Hot)Recrystallization Best for final polishing. Product crystallizes upon cooling.[5]
DMF / DMSO HighReaction/StorageHard to remove. Avoid for final isolation if possible.
Ethanol / Methanol Very LowTriturationUse to wash filter cakes; will not dissolve the product.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography? A: No. The compound is too polar and insoluble. It will streak on silica or stick permanently to the baseline. If chromatography is absolutely necessary (e.g., for separating regioisomers), use Reverse Phase (C18) with a water/acetonitrile gradient containing 0.1% Formic Acid, but be prepared for solubility issues during loading.

Q: I suspect my starting material (Cinchomeronic Acid) is contaminating the product. A: Cinchomeronic acid is soluble in hot water. The "Thermal Wash" step (Step 3 in the protocol) is specifically designed to remove this. If it persists, recrystallize from Acetic Acid; the dicarboxylic acid is more soluble in AcOH than the dione.

Q: Is the hydrazine residue dangerous? A: Yes, hydrazine is genotoxic. Ensure your final product is tested for hydrazine content if used for biological assays. The acid precipitation step usually converts hydrazine to hydrazinium chloride (highly water-soluble), which is washed away, but rigorous drying is required.

References

  • Synthesis & Scaffold Properties

    • Study on Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. (2014).[6] This paper details the reaction of 3,4-pyridinedicarboxylic anhydride with hydrazine hydrate and the subsequent isolation.[7]

    • Source:

  • Solubility & Recrystallization

    • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one. (2019).[6] While focusing on a phenyl derivative, this study establishes the solubility profile (DMSO > AcOH > Water) characteristic of the pyridazinone class.

    • Source:

  • General Heterocyclic Purification (Acid-Base Method): Purification of Hydroxy- and Amino- N-heterocycles. Standard protocol for amphoteric heterocycles involving pH switching to remove neutral organic impurities. Context: Adapted from standard "Gabriel Synthesis" workup procedures for phthalazine-1,4-diones (the benzene analog of your compound).
  • Hydrazine Removal

    • Process for removing organic impurities in hydrazine hydrate.[2][4][8] (Patent CN105347319A). Describes the volatility and salt-formation logic used to separate hydrazine from organic scaffolds.

    • Source:

Sources

Preventing degradation of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione during storage and handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. The following information is based on established principles of organic chemistry and best practices for handling heterocyclic compounds.

Frequently Asked Questions (FAQs)

General Storage and Handling

Question 1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed, amber glass vial. The container should be flushed with an inert gas, such as argon or nitrogen, before sealing. This creates an environment that minimizes exposure to the three primary degradation catalysts: moisture, oxygen, and light.[1]

Causality: The dihydropyridazine-1,4-dione ring system contains amide-like (lactam) and hydrazide functionalities. These groups are susceptible to hydrolysis. The dihydropyridine and pyridazine rings can be sensitive to oxidation.[2][3] Storing at low temperatures reduces the kinetic rate of these potential degradation reactions. The use of an inert atmosphere displaces atmospheric oxygen and moisture, while amber vials protect the compound from photodecomposition.[1][4]

Question 2: I need to weigh and prepare solutions of the compound. What is the recommended procedure?

Due to its potential sensitivity to air and moisture, all manipulations of this compound should ideally be performed in a controlled environment, such as a glove box with an inert atmosphere.[5][6][7] If a glove box is unavailable, a Schlenk line can be used.

For weighing, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Once weighed, the compound should be promptly dissolved in a suitable, dry solvent.

Understanding and Preventing Degradation

Question 3: What are the likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways for this compound are likely to be hydrolysis , oxidation , and photodegradation .

  • Hydrolysis: The amide and hydrazide bonds within the pyridazinedione ring are susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions.[8][9][10]

  • Oxidation: The dihydropyridine portion of the molecule may be susceptible to oxidation, leading to aromatization of the ring system.[3][4]

  • Photodegradation: Many heterocyclic compounds are light-sensitive and can undergo degradation upon exposure to UV or visible light.[4]

Caption: Potential degradation pathways for this compound.

Question 4: How can I prevent hydrolysis of the compound in solution?

To minimize hydrolysis, always use anhydrous (dry) solvents from a reliable source, preferably freshly distilled or from a solvent purification system. Avoid protic solvents if possible, especially if the solution needs to be stored. If a protic solvent like methanol or ethanol must be used, prepare the solution fresh and use it immediately. The presence of even trace amounts of acid or base can catalyze hydrolysis; therefore, ensure that all glassware is clean and free of residues.

Question 5: What solvents are recommended for this compound?

While the solubility of this compound needs to be empirically determined, aprotic, anhydrous solvents such as DMSO, DMF, or dioxane are generally preferred for stock solutions to minimize the risk of hydrolysis. For aqueous buffers in assays, it is crucial to prepare solutions fresh and use them promptly. Consider the pH of the buffer, as extremes in pH can accelerate degradation.

Solvent TypeRecommendedNot RecommendedRationale
Aprotic Polar Anhydrous DMSO, Anhydrous DMFGood solubilizing power and lack of acidic protons reduces hydrolysis risk.
Protic Use with caution (freshly prepared)Aqueous solutions for storageCan act as a nucleophile, leading to hydrolysis of the lactam/hydrazide rings.
Non-polar Hexane, TolueneLikely to have poor solubility for this polar, heterocyclic compound.

Troubleshooting Common Issues

Question 6: I'm seeing an unexpected peak in my HPLC analysis of an older sample. What could it be?

An unexpected peak, particularly one that grows over time, is likely a degradation product. Based on the structure, a common degradation product could result from the hydrolysis of one of the amide bonds in the pyridazinedione ring, leading to a ring-opened carboxylic acid derivative. Another possibility is the oxidation of the dihydropyridine ring to the corresponding aromatic pyridinium species.[4]

Troubleshooting Steps:

  • Re-analyze a freshly prepared sample: This will confirm if the peak is inherent to the new material or a result of storage/handling.

  • Perform forced degradation studies: Exposing the compound to mild acidic, basic, and oxidative conditions can help generate the potential degradants and confirm their identity by comparing retention times.[11][12]

  • LC-MS analysis: Mass spectrometry coupled with liquid chromatography can provide the molecular weight of the impurity, offering crucial clues to its structure.

Question 7: My experimental results are inconsistent. Could compound degradation be the cause?

Yes, inconsistent results are a classic sign of compound instability. If the compound degrades in your assay medium or stock solution, its effective concentration will decrease over the course of the experiment, leading to poor reproducibility.

Preventative Measures:

  • Prepare fresh solutions: Always prepare working solutions from a solid sample or a freshly thawed stock solution immediately before use.

  • Minimize freeze-thaw cycles: Aliquot stock solutions into single-use volumes to avoid repeated warming and cooling, which can introduce moisture and accelerate degradation.

  • Assess stability in assay buffer: If possible, incubate the compound in your assay buffer for the duration of your experiment and analyze for degradation by HPLC.

Analytical Protocols for Stability Assessment

Protocol 1: General Handling and Solution Preparation Workflow

This workflow outlines the best practices for handling solid this compound and preparing stock solutions.

G cluster_storage Storage cluster_prep Preparation cluster_use Use & Storage of Solution storage Store at ≤ -20°C under inert gas equilibrate Equilibrate vial to RT storage->equilibrate 1. Retrieve weigh Weigh in glove box or on Schlenk line equilibrate->weigh 2. Open & Weigh dissolve Dissolve in anhydrous solvent weigh->dissolve 3. Solubilize aliquot Aliquot into single-use vials dissolve->aliquot 4. Portion use Use immediately in assay dissolve->use store_sol Store stock solution at ≤ -20°C aliquot->store_sol 5. Store

Caption: Recommended workflow for handling and preparing solutions of the compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method is essential for monitoring the purity of this compound and detecting any degradation products.[13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will ensure the elution of both the polar parent compound and any less polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, monitoring at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm, or the lambda max).

  • Injection Volume: 10 µL.

Self-Validation: The suitability of this method should be confirmed by performing forced degradation studies. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.[12]

References

  • de Oliveira, R. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. Available at: [Link]

  • Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. Available at: [Link]

  • Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry. Available at: [Link]

  • Bari, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. Available at: [Link]

  • De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Avenoza, A., et al. (2001). Unprecedented oxidation of a phenylglycinol-derived 2-pyridone: enantioselective synthesis of polyhydroxypiperidines. Organic Letters. Available at: [Link]

  • Wang, T., et al. (2023). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. Available at: [Link]

  • El-Gizawy, S. M., et al. (2014). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. Available at: [Link]

  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]

  • Riachi, N. J., & Trevor, A. J. (1990). Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. Chemical Research in Toxicology. Available at: [Link]

  • Sestak, V., et al. (2007). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Professor Dave Explains. (2015). Oxidation and Reduction. YouTube. Available at: [Link]

  • Van der Veken, P., et al. (2020). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules. Available at: [Link]

  • Horie, T., et al. (1962). Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Unnissa, S. H., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available at: [Link]

  • Das, S., & Singh, S. (2014). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2016). Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent d-amino acid oxidase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lategahn, J., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Refinement of molecular modeling protocols for pyridopyridazinone-protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridopyridazinone-Protein Interaction Modeling

Welcome to the technical support center for the refinement of molecular modeling protocols involving pyridopyridazinone-based ligands. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by drug development professionals. Our goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your research, ensuring scientific rigor and reproducible results.

Section 1: Ligand Preparation - The Pyridopyridazinone Challenge

The chemical complexity of the pyridopyridazinone scaffold presents unique challenges that must be addressed before any computational work begins. Errors at this stage will invariably lead to flawed and misleading results.

Q1: My pyridopyridazinone ligand can exist in multiple tautomeric and protonation states. How do I choose the correct one for my simulation?

This is arguably the most critical step for this class of compounds. The pyridopyridazinone core contains lactam-lactim tautomerism possibilities, and the nitrogen atoms can be protonated depending on the pH and the local microenvironment of the protein's binding pocket. Using the wrong form will lead to incorrect interaction patterns and unreliable binding energy estimates.

Causality and Recommended Protocol:

The dominant species in solution is not always the one that binds to the protein. The protein's active site can stabilize a less common tautomer or protonation state. Therefore, a multi-faceted approach is required.

Step-by-Step Protocol for Tautomer/Protonation State Determination:

  • Literature and pKa Analysis:

    • Begin by searching for experimental data on the pKa of your compound or closely related analogs.

    • Use computational pKa prediction tools (e.g., MarvinSketch, Epik, Jaguar) to estimate the protonation states at physiological pH (~7.4). This provides a baseline understanding of the likely state in aqueous solution.

  • Quantum Mechanical (QM) Tautomer Energy Calculation:

    • Generate all chemically feasible tautomers of your pyridopyridazinone ligand. A theoretical study on pyridazin-3(2H)-one highlighted the significant energy barrier between tautomers, which can be influenced by the solvent.[1][2]

    • Perform single-point energy calculations or geometry optimizations for each tautomer in both gas phase and with an implicit solvent model (like PCM or SMD) using Density Functional Theory (DFT), for example, at the B3LYP/6-311++G** level.[1] This helps rank their relative stability.

  • Test Docking of Key States:

    • Prepare the top 2-3 most stable tautomers/protonation states from your QM analysis for docking.

    • Dock each of these forms into the prepared protein target. Analyze the resulting poses for key interactions. Often, only one state will form hydrogen bonds or other interactions that are consistent with known structure-activity relationships (SAR) for your target. For instance, a study on pyridazinone derivatives targeting protein kinases highlighted the importance of specific hydrogen bonding patterns for activity.[3]

  • Consider the Binding Pocket Environment:

    • Visually inspect the binding site. Is it predominantly hydrophobic or rich in hydrogen bond donors/acceptors? Are there key acidic or basic residues (Asp, Glu, Lys, Arg, His) nearby? The local environment can dramatically shift pKa values and favor a specific tautomeric form.

The following workflow diagram illustrates this decision-making process.

Tautomer_Selection_Workflow cluster_prep Ligand State Determination start Start with Pyridopyridazinone Scaffold generate Generate All Feasible Tautomers & Protonation States start->generate pka Computational pKa Prediction (e.g., Epik, MarvinSketch) rank Rank States by Stability pka->rank Identify likely states at physiological pH qm QM Tautomer Energy Calculation (DFT in implicit solvent) qm->rank Identify lowest energy tautomers generate->pka generate->qm dock Dock Top 2-3 Candidate States rank->dock analyze Analyze Poses: - Scoring Function - H-bonds - SAR consistency dock->analyze final Select Optimal State for MD analyze->final Docking_Troubleshooting cluster_dock Troubleshooting Poor Docking Results start High Score, but Unrealistic/Incorrect Pose q1 Is the ligand state correct? (Tautomer/Protonation) start->q1 q2 Is the grid box defined correctly? q1->q2 Yes a1_no Re-evaluate using Ligand State Workflow (Sec 1) q1->a1_no No q3 Is the scoring function appropriate? q2->q3 Yes a2_no Redefine grid box to fully encompass the binding site and known interacting residues. q2->a2_no No q4 Is protein flexibility an issue? q3->q4 Yes a3_no Cross-validate with a different docking program (e.g., Glide, AutoDock, GOLD) that uses a different algorithm. q3->a3_no No a4_no Consider post-processing with MD simulation q4->a4_no No a4_yes Use Induced Fit Docking (IFD) or run MD on apo protein to generate multiple receptor conformations. q4->a4_yes Yes a1_yes Proceed to next check a2_yes Proceed to next check a3_yes Proceed to next check

Sources

Validation & Comparative

A Comparative Analysis of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione and Phthalazinone Scaffolds for PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA damage repair pathways.[1] The remarkable success of PARP inhibitors has spurred the exploration of novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed comparative study of two prominent heterocyclic scaffolds: 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione and phthalazinone, the latter being the core of the pioneering PARP inhibitor, Olaparib.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2, are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality.[3]

The therapeutic potential of PARP inhibitors extends beyond cancers with BRCA mutations to other tumors with deficiencies in DNA repair genes. The clinical success of approved PARP inhibitors like Olaparib, Niraparib, and Talazoparib has solidified their importance in oncology.[1][2]

The Phthalazinone Scaffold: A Clinically Validated Powerhouse

The phthalazinone scaffold is a cornerstone of PARP inhibitor development, most notably embodied in Olaparib, the first-in-class PARP inhibitor to receive clinical approval.[4] This scaffold has demonstrated significant therapeutic efficacy and has been the subject of extensive research and development.

Chemical Features and Mechanism of Action

The phthalazinone core mimics the nicotinamide moiety of the NAD+ substrate, enabling it to bind to the catalytic domain of PARP enzymes. The interaction of Olaparib with the PARP active site involves key hydrogen bonds and π-π stacking interactions, effectively blocking the catalytic activity of the enzyme.[5] Beyond catalytic inhibition, a crucial aspect of the phthalazinone-based inhibitors' mechanism of action is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, leading to cytotoxic DNA-protein crosslinks.[1]

Representative Inhibitors and their Performance

The phthalazinone scaffold is the foundation for several clinically approved and late-stage investigational PARP inhibitors.

Compound Scaffold PARP1 IC50 (nM) PARP2 IC50 (nM) Clinical Status
OlaparibPhthalazinone~5~1Approved
NiraparibPhthalazinone~3.8~2.1Approved
TalazoparibPhthalazinone~0.57~0.29Approved

Table 1: Performance of representative phthalazinone-based PARP inhibitors. IC50 values can vary between different studies and assay conditions.

Olaparib has demonstrated efficacy in various cancers, including ovarian, breast, pancreatic, and prostate cancers.[6] Niraparib and Talazoparib have also shown significant clinical benefit, particularly in ovarian and breast cancer.[7][8]

Structure-Activity Relationship (SAR) and Synthetic Accessibility

Extensive SAR studies on the phthalazinone scaffold have revealed key structural features for potent PARP inhibition. Modifications at various positions of the phthalazinone ring system have been explored to optimize potency, selectivity, and pharmacokinetic properties.[4] The synthesis of the phthalazinone core is generally well-established and amenable to large-scale production, a factor that has contributed to the successful clinical development of inhibitors based on this scaffold.[9]

The this compound Scaffold: A Promising Challenger

The this compound scaffold has emerged as a promising alternative to the phthalazinone core in the quest for novel PARP inhibitors. Researchers have been exploring this scaffold for its potential to offer a distinct pharmacological profile.

Chemical Features and Rationale for Exploration

The pyridopyridazinedione scaffold can be considered a bioisostere of the phthalazinone core, aiming to replicate the key interactions with the PARP active site while potentially offering advantages in terms of physicochemical properties and patentability. The arrangement of nitrogen atoms and carbonyl groups in the heterocyclic system allows for the formation of crucial hydrogen bonds with amino acid residues in the PARP catalytic domain.

Preclinical Performance of Representative Derivatives

Several studies have reported the design, synthesis, and evaluation of this compound derivatives as PARP1 inhibitors.

Compound Scaffold PARP1 IC50 (nM) Reference
Compound 8aThis compound36[5]
Compound S2Pyrano[2,3-d]pyrimidine-2,4-dione derivative4.06[10]
Compound S7Pyrano[2,3-d]pyrimidine-2,4-dione derivative3.61[10]

Table 2: Preclinical performance of representative pyridopyridazinedione and related PARP inhibitors. Note that compounds S2 and S7 have a related but distinct core scaffold.

Notably, some derivatives have exhibited PARP1 inhibitory potency in the nanomolar range, comparable to that of Olaparib.[5][10] Molecular modeling studies have suggested that these compounds can effectively dock into the PARP1 active site, forming key interactions with residues such as Gly863 and Ser904.[5]

Structure-Activity Relationship (SAR) and Synthetic Accessibility

Preliminary SAR studies on the pyridopyridazinedione scaffold have indicated that substitutions at specific positions can significantly influence inhibitory activity. Further exploration is needed to fully elucidate the SAR for this scaffold. Synthetic routes to construct the this compound core have been described in the literature, often involving multi-step sequences.[11][12] The scalability and efficiency of these synthetic routes will be a critical factor in the future development of inhibitors based on this scaffold.

Head-to-Head Comparison: Phthalazinone vs. Pyridopyridazinedione

Feature Phthalazinone Scaffold This compound Scaffold
Clinical Validation High (Olaparib, Niraparib, Talazoparib approved)Preclinical stage
Potency (PARP1) High (low nM IC50 values)Promising (low nM IC50 values reported for some derivatives)
Selectivity (PARP1 vs. PARP2) Varies among different inhibitorsData is limited, further investigation needed
Mechanism of Action Catalytic inhibition and PARP trappingPrimarily catalytic inhibition demonstrated so far
In Vivo Efficacy Well-established in numerous preclinical and clinical studiesLimited data available
Pharmacokinetics Generally good oral bioavailability and favorable ADME properties for approved drugsPredicted to have good pharmacokinetic properties in some computational studies, but in vivo data is scarce
Synthetic Accessibility Well-established and scalable synthetic routesSynthetic routes are available but may require further optimization for large-scale production
Resistance Mechanisms Well-documented (e.g., restoration of HR, drug efflux pumps)Not yet clinically relevant, but similar mechanisms could be anticipated

Experimental Methodologies

In Vitro PARP1/2 Inhibition Assay

A standard method to determine the inhibitory potency of compounds against PARP1 and PARP2 is a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto a histone substrate.

Protocol:

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.

  • Enzyme and Substrate Preparation: Recombinant human PARP1 or PARP2 enzyme and biotinylated NAD+ are diluted in the assay buffer. Histone H1 is used as the substrate.

  • Compound Dilution: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the PARP enzyme, activated DNA (for PARP1), and the test compound.

  • Initiate Reaction: Add the histone substrate and biotinylated NAD+ to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detection: Stop the reaction by adding a solution of streptavidin-HRP conjugate. After incubation, add a chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

PARP_Inhibition_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Assay Buffer D Combine Enzyme, Activated DNA, and Test Compound A->D B Prepare PARP Enzyme and Substrates B->D C Serially Dilute Test Compounds C->D E Initiate Reaction with Histone and Biotin-NAD+ D->E F Incubate at RT E->F G Stop Reaction and Add Streptavidin-HRP F->G H Add Chemiluminescent Substrate G->H I Measure Signal H->I J Calculate IC50 I->J

Workflow for in vitro PARP inhibition assay.
Cell-Based Assay for PARP Inhibition (PAR-ylation Assay)

This assay measures the ability of a compound to inhibit PARP activity within intact cells.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration.

  • Induce DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent like H2O2 or MMS for a short period.

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • PAR Detection: Detect the levels of poly(ADP-ribose) (PAR) using an anti-PAR antibody in an ELISA or Western blot format.

  • Data Analysis: Quantify the reduction in PAR levels in compound-treated cells compared to vehicle-treated cells to determine the cellular EC50.

Future Perspectives and Conclusion

The phthalazinone scaffold has undoubtedly paved the way for PARP inhibitors as a successful class of anticancer drugs. The wealth of clinical data and the established synthetic routes provide a solid foundation for further optimization and development of next-generation inhibitors.

The this compound scaffold represents a compelling area for further investigation. The promising preclinical data for some of its derivatives warrant more extensive studies to fully characterize their pharmacological profile. Key areas for future research on this scaffold include:

  • Comprehensive SAR studies: To identify the key structural determinants for high potency and selectivity.

  • In vivo efficacy studies: To validate the anticancer activity in relevant animal models.

  • Detailed pharmacokinetic and ADME profiling: To assess the drug-like properties of lead compounds.

  • Investigation of PARP trapping activity: To understand the full mechanistic profile of these inhibitors.

Scaffolds_Comparison cluster_scaffolds PARP Inhibitor Scaffolds cluster_properties Key Comparative Properties Phthalazinone Phthalazinone Clinically Validated (Olaparib, etc.) Potent PARP1/2 Inhibition Established Synthetic Routes Potency Potency Phthalazinone->Potency High Selectivity Selectivity Phthalazinone->Selectivity Variable PK_ADME Pharmacokinetics Phthalazinone->PK_ADME Favorable Clinical_Data Clinical Data Phthalazinone->Clinical_Data Extensive Pyridopyridazinedione This compound Preclinical Stage Promising PARP1 Potency Potential for Novel IP Pyridopyridazinedione->Potency Promising Pyridopyridazinedione->Selectivity Limited Data Pyridopyridazinedione->PK_ADME Predicted Good Pyridopyridazinedione->Clinical_Data Lacking

Comparative overview of the two scaffolds.

References

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. International Journal of Molecular Sciences. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. ResearchGate. [Link]

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. [Link]

  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. [Link]

  • Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Nucleic Acids Research. [Link]

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link]

  • PARP Inhibitors Resistance: Mechanisms and Perspectives. International Journal of Molecular Sciences. [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]

  • Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors. Cell Chemical Biology. [Link]

  • Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. National Center for Biotechnology Information. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. National Center for Biotechnology Information. [Link]

  • A Study of Niraparib (GSK3985771) Maintenance Treatment in Participants With Advanced Ovarian Cancer Following Response on Front-Line Platinum-Based Chemotherapy. ClinicalTrials.gov. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. National Center for Biotechnology Information. [Link]

  • Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Bentham Science. [Link]

  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib) PARP Inhibitor. [Link]

  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • PRIMA Clinical Study | Efficacy | ZEJULA (niraparib) for HCPs. ZEJULA. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate. [Link]

  • Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial. PubMed. [Link]

  • What is the mechanism of Niraparib Tosylate? Patsnap Synapse. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. National Center for Biotechnology Information. [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site. TALZENNA. [Link]

  • In vivo visualization of PARP inhibitor pharmacodynamics. National Center for Biotechnology Information. [Link]

  • Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. [Link]

  • Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][5][13]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. ResearchGate. [Link]

  • What is the mechanism of Olaparib? Patsnap Synapse. [Link]

  • PRIMA Clinical Study | Efficacy | ZEJULA (niraparib) for HCPs. ZEJULA. [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. [Link]

  • Talazoparib. Pfizer Oncology Development Website. [Link]

  • Pharmacokinetic characteristics of PARP inhibitors. ResearchGate. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. [Link]

  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed. [Link]

  • Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. PubMed. [Link]

Sources

A Comparative Guide to the Efficacy of Pyridopyridazinone-Based PARP Inhibitors in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the efficacy of a newer class of Poly (ADP-ribose) polymerase (PARP) inhibitors centered on the pyridopyridazinone scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the preclinical evidence supporting these inhibitors, offering a comparative analysis of their performance in various cancer models and providing the experimental context necessary for informed research decisions.

Introduction: The Rationale for Targeting PARP in Oncology

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage.[1] Specifically, PARP1 and PARP2 are essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR).[2] This concept, known as synthetic lethality, forms the cornerstone of PARP inhibitor efficacy.[3] Tumors with mutations in genes like BRCA1 and BRCA2, which are key to HR, become exquisitely dependent on PARP-mediated repair for survival.[2] Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which during DNA replication, collapse into toxic double-strand breaks (DSBs). In the absence of a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, cancer cell death.[4]

The first generation of clinically approved PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, have demonstrated significant clinical benefit in treating cancers with HR deficiencies.[5] However, the quest for inhibitors with improved potency, selectivity, and pharmacokinetic properties has led to the exploration of novel chemical scaffolds. The pyridopyridazinone core represents one such promising scaffold, designed to offer distinct pharmacological advantages.

The Pyridopyridazinone Scaffold: A New Frontier in PARP Inhibition

The pyridopyridazinone scaffold has been explored as an isostere of the phthalazine nucleus found in established PARP inhibitors like Olaparib.[6] The rationale behind this structural modification is to enhance the inhibitor's interaction with the PARP active site and improve its drug-like properties. For instance, the inclusion of a tetrahydropyridyl ring within the pyridopyridazinone structure has been shown to improve pharmacokinetic characteristics.[5] This section will compare the efficacy of notable pyridopyridazinone-based PARP inhibitors for which preclinical data is available.

Comparative Efficacy in In Vitro Cancer Models

The anti-proliferative activity of pyridopyridazinone PARP inhibitors has been evaluated across a range of cancer cell lines with varying genetic backgrounds. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Key Pyridopyridazinone PARP Inhibitors:
  • Mefuparib Hydrochloride (MPH; CVL218): A potent, substrate-competitive inhibitor of PARP1 and PARP2.

  • AZD2461: A next-generation PARP inhibitor developed to overcome P-glycoprotein-mediated resistance to Olaparib.

  • Compound 8a: A novel pyridopyridazinone derivative with potent PARP-1 inhibitory activity.

InhibitorCancer Cell LineGenetic BackgroundIC50 (µM)Reference
Mefuparib (MPH) Average of 11 HR-deficient cell linesBRCA1-/-, BRCA2-/-, PTEN-/-2.16[3]
AZD2461 MCF-7 (Breast Cancer)BRCA wt~5.2[7]
Compound 8a (Enzymatic Assay)N/A0.036[6]
Olaparib (Reference)(Enzymatic Assay)N/A0.034[6]

Expert Insights: The data indicates that pyridopyridazinone-based inhibitors exhibit potent anti-proliferative activity, particularly in cancer cells with deficiencies in homologous recombination. The enzymatic potency of Compound 8a is notably comparable to the well-established PARP inhibitor, Olaparib.[6] Mefuparib demonstrates broad activity across a panel of HR-deficient cell lines, suggesting its potential in a variety of "BRCA-like" tumors.[3] The activity of AZD2461 in a BRCA wild-type cell line, while less potent than in HR-deficient models, highlights the ongoing research into expanding the utility of PARP inhibitors beyond BRCA-mutated cancers.

Comparative Efficacy in In Vivo Cancer Models

The ultimate preclinical validation of an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the efficacy of novel therapeutics.

InhibitorCancer ModelTreatment RegimenTumor Growth Inhibition (TGI)Reference
Mefuparib (MPH) MDA-MB-436 (BRCA1-/-) Xenograft80 mg/kg (q.o.d.)Significant inhibition; 1/2 tumors disappeared[3]
Mefuparib (MPH) Breast Cancer PDX (BRCA1 mutant)160 mg/kg (q.o.d.)Significant inhibition[3]
AZD2461 SW620 (Colon Cancer) Xenograft(in combination with Temozolomide)Potentiated the effect of Temozolomide[8]
Olaparib (Reference)MDA-MB-436 (BRCA1-/-) Xenograft30 mg/kg (q.d.)Efficacy between 40 & 80 mg/kg of MPH[3]

Expert Insights: Mefuparib demonstrates robust in vivo anti-tumor activity, both as a single agent in HR-deficient xenografts and in a patient-derived xenograft (PDX) model, which more closely mimics human tumor biology.[3] The comparison with Olaparib in the MDA-MB-436 model suggests that Mefuparib has comparable or potentially superior efficacy at the tested doses.[3] AZD2461 shows promise in combination therapies, a key strategy for extending the benefit of PARP inhibitors to a broader patient population and overcoming resistance.[8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of PARP inhibitors is the enzymatic inhibition of PARP1 and PARP2, which leads to the trapping of PARP-DNA complexes.[9] These trapped complexes are highly cytotoxic as they obstruct DNA replication forks.[10] In HR-deficient cells, the resulting collapsed replication forks cannot be repaired, leading to cell death.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Single-Strand Break (SSB) cluster_PARP_Activation PARP-mediated Repair cluster_Inhibition Therapeutic Intervention cluster_Outcome Cellular Fate ssb SSB parp PARP1/2 ssb->parp recruits replication DNA Replication par Poly(ADP-ribose) (PAR) chain synthesis parp->par recruitment Recruitment of BER proteins par->recruitment ber SSB Repair recruitment->ber survival Cell Survival ber->survival parpi Pyridopyridazinone PARP Inhibitor parpi->parp inhibits & traps dsb Double-Strand Break (DSB) replication->dsb leads to hr Homologous Recombination (HR) dsb->hr repaired by hr->survival apoptosis Apoptosis (Synthetic Lethality) hr_deficient->apoptosis cannot be repaired in

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed protocols for key assays used in the evaluation of PARP inhibitors.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the IC50 of a PARP inhibitor in a 96-well format.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridopyridazinone PARP inhibitor in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for PAR Polymer Detection

This protocol is to confirm the on-target effect of the PARP inhibitor by measuring the levels of poly(ADP-ribose) (PAR).

  • Cell Lysis: Treat cells with the PARP inhibitor for the desired time. Induce DNA damage with an agent like H2O2 (1 mM for 10 minutes) to stimulate PARP activity. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-15% gradient SDS-PAGE gel.[13] Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against PAR (e.g., mouse monoclonal) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] A decrease in the PAR smear upon inhibitor treatment indicates target engagement.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyridopyridazinone PARP inhibitor in a subcutaneous xenograft model.

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., MDA-MB-436) in 100 µL of Matrigel into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the PARP inhibitor via the desired route (e.g., oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration. At the endpoint, tumors are excised, weighed, and can be used for further pharmacodynamic analysis (e.g., Western blot for PAR). Calculate the tumor growth inhibition (TGI) for each treatment group.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Validation cluster_PD Pharmacodynamics cell_culture Cancer Cell Lines (HR-deficient vs. proficient) ic50 IC50 Determination (MTT Assay) cell_culture->ic50 par_blot Target Engagement (Western Blot for PAR) cell_culture->par_blot xenograft Xenograft Model Establishment ic50->xenograft Lead Compound Selection par_blot->xenograft treatment Inhibitor Dosing & Monitoring xenograft->treatment tgi Tumor Growth Inhibition (TGI) Analysis treatment->tgi pd_analysis Ex Vivo Tumor Analysis (e.g., PAR levels) tgi->pd_analysis Endpoint

Caption: General workflow for preclinical evaluation of PARP inhibitors.

Conclusion and Future Directions

The pyridopyridazinone-based PARP inhibitors represent a promising evolution in this class of targeted therapies. Preclinical data for compounds like Mefuparib and AZD2461 demonstrate potent anti-tumor activity, with potential advantages in pharmacokinetics and overcoming resistance mechanisms. The continued exploration of this chemical scaffold is warranted to develop next-generation PARP inhibitors with an improved therapeutic index. Future research should focus on direct, head-to-head comparisons of these novel inhibitors in a wider array of well-characterized cancer models, including those with acquired resistance to first-generation PARP inhibitors. Furthermore, elucidating the full spectrum of their PARP isoform selectivity and off-target effects will be crucial for their clinical translation. Combination strategies, such as with immunotherapy or other targeted agents, will also be a key area of investigation to broaden the clinical utility of this promising class of molecules.[15][16]

References

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

  • Ding, L., Chen, X., Xu, X., et al. (2017). Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution. Oncotarget, 8(19), 31024–31036.
  • Therapeutic Potential of PARP Inhibitors in the Treatment of Gastrointestinal Cancers. (2021). Cancers, 13(16), 4043.
  • El-Masry, G. H., Adejare, A., & Al-Rashood, S. T. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 616–625.
  • O'Connor, M. J., Martin, N. M. B., Smith, G., et al. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. Cancer Research, 76(20), 6084–6094.
  • Zimmer, J., & Harrigan, J. A. (2022).
  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (2016, November 17). YouTube. Retrieved February 7, 2026, from [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020). Journal of Clinical Medicine, 9(4), 940.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. Retrieved February 7, 2026, from [Link]

  • PARP inhibitors: enhancing efficacy through rational combinations. (2023). British Journal of Cancer, 129(3), 406–418.
  • Application and research progress of synthetic lethality in the development of anticancer therapeutic drugs. (2024). Frontiers in Pharmacology, 15, 1490656.
  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. (2016). Gynecologic Oncology, 143(2), 379–388.
  • Mechanism of Action of PARP Inhibitors. (2021). Annual Review of Cancer Biology, 5, 229-249.
  • How can I detect PolyADP ribosylation (PAR) by western blot ?. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair. (2010). Journal of Biological Chemistry, 285(15), 11441–11453.
  • Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. (2025). Annals of Urologic Oncology.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology, 8, 564601.
  • BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. (2024).
  • The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. Retrieved February 7, 2026, from [Link]

  • (A) Representative Western blot showing PAR polymers in the molecular... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved February 7, 2026, from [Link]

  • A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. (2018). Cancer Research, 78(16), 4695–4704.
  • Ver. 1.2. (n.d.). Nacalai Tesque. Retrieved February 7, 2026, from [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). RSC Medicinal Chemistry, 14(11), 2097–2134.
  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (2018). Oncotarget, 9(98), 37096–37107.
  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. (2012). Molecular BioSystems, 8(6), 1591–1598.
  • Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved February 7, 2026, from [Link]

  • Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. (2024). Molecular Cancer Therapeutics.
  • PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models. (2023). Cancers, 15(13), 3328.

Sources

Benchmarking the synthetic efficiency of different routes to the pyridopyridazinone core

[1]

Executive Summary

The pyrido[2,3-d]pyridazinone scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., p38 MAPK, EGFR) and phosphodiesterase (PDE) inhibitors.[1] For the process chemist and drug hunter, the synthetic challenge lies not in constructing the ring, but in controlling the regiochemistry (N1 vs. N2 substitution) and maximizing atom economy .[1]

This guide benchmarks the three most prevalent synthetic strategies:

  • The SNAr / Cyclization Route (Gold Standard): High fidelity, stepwise control.

  • The Anhydride Condensation Route (Classical): Low cost, scalable, but regiochemically promiscuous.[1]

  • The Multicomponent Friedel-Crafts Route (Green/High-Throughput): Convergent, one-pot, but substrate-limited.[1]

Part 1: Structural Analysis & The Regioselectivity Challenge[1]

The pyrido[2,3-d]pyridazinone core contains two nitrogen atoms in the pyridazine ring.[1][2] When using substituted hydrazines (



1
  • Target A (

    
    -alkyl):  Often desired for kinase selectivity.[1]
    
  • Target B (

    
    -alkyl):  Common byproduct in classical routes.[1]
    

The choice of route is primarily dictated by the need to separate these isomers or avoid their formation entirely.[1]

Visualization: Retrosynthetic Disconnections

GTargetPyrido[2,3-d]pyridazinone(Target Core)RouteARoute A: S_NAr / Cyclization(Precursor: 2-Halo-nicotinates)RouteA->Target High RegiocontrolRouteBRoute B: Anhydride Condensation(Precursor: Quinolinic Anhydride)RouteB->Target Scalable / MixturesRouteCRoute C: Multicomponent(Precursor: Keto-acids/Aldehydes)RouteC->Target Convergent / Green

Figure 1: Strategic disconnections for the synthesis of the pyridopyridazinone core.

Part 2: Detailed Route Benchmarking

Route A: The SNAr / Cyclization Strategy (The "Pharma" Route)

This is the industry-standard method for generating defined

11
  • Mechanism: Nucleophilic aromatic substitution of a 2-halo-nicotinate by a hydrazine, followed by intramolecular amidation.[1]

  • Key Advantage: The nitrogen attached to the pyridine ring (N1) is fixed by the initial SNAr step, guaranteeing regiochemistry.[1]

  • Causality: The electron-deficient nature of the pyridine ring at the 2-position (ortho to nitrogen) facilitates the displacement of the halogen, even with bulky hydrazines.[1]

Route B: The Anhydride Condensation (The "Commodity" Route)

Used when the hydrazine is unsubstituted (

1
  • Mechanism: Ring opening of quinolinic anhydride (or furo[3,4-b]pyridine-5,7-dione) by hydrazine to form a hydrazide intermediate, which then dehydrates to close the second ring.[1]

  • Key Deficit: If a substituted hydrazine (

    
    ) is used, the nucleophilic attack can occur at either carbonyl of the anhydride, leading to difficult-to-separate regioisomers.[1]
    
Route C: Multicomponent Friedel-Crafts (The "Green" Route)

A modern approach utilizing succinic anhydride derivatives and arenes in the presence of Lewis acids (e.g., ionic liquids or

1
  • Mechanism: Friedel-Crafts acylation of an arene (or heterocycle) to generate a keto-acid, which condenses in situ with hydrazine.[1]

  • Key Advantage: One-pot efficiency and avoidance of halogenated precursors.[1]

Part 3: Comparative Data Matrix

MetricRoute A: SNAr / CyclizationRoute B: Anhydride CondensationRoute C: Multicomponent
Regio-fidelity High (>98:2) Low (Mixtures common with subst.[1] hydrazines)Moderate (Substrate dependent)
Overall Yield 65 - 85%40 - 60%70 - 90%
Step Count 2 (Linear)1-2 (Convergent)1 (One-Pot)
Atom Economy Moderate (Loss of HX and ROH)High (Loss of H2O)High
Scalability High (Standard unit ops)Very High (Exothermic control required)Moderate (Viscosity/Stirring issues)
Cost

$ (Nicotinates are pricier)
$ (Anhydrides are cheap)

Part 4: Validated Experimental Protocols

Protocol 1: Regioselective Synthesis via SNAr (Route A)

Recommended for Drug Discovery/SAR where structure confirmation is critical.[1]

Reagents: Ethyl 2-chloronicotinate (1.0 eq), Phenylhydrazine (1.2 eq), Triethylamine (2.0 eq), Ethanol (0.5 M).[1]

  • SNAr Displacement:

    • Charge a reaction vessel with Ethyl 2-chloronicotinate and Ethanol.[1]

    • Add Triethylamine followed by Phenylhydrazine dropwise at ambient temperature.[1]

    • Critical Step: Heat to reflux (80°C) for 4–6 hours. Monitor by LCMS for the disappearance of the chloride.[1] The intermediate hydrazino-ester may precipitate.[1]

  • Cyclization:

    • If the intermediate does not cyclize spontaneously, evaporate the solvent and redissolve in Glacial Acetic Acid.[1]

    • Reflux at 110°C for 2 hours. This forces the intramolecular amidation.[1]

  • Workup:

    • Cool to room temperature.[1][3] Pour into ice water.

    • The product, 1-phenylpyrido[2,3-d]pyridazin-4(1H)-one, typically precipitates as a solid.[1] Filter, wash with water and cold diethyl ether.[1]

  • Validation:

    • 1H NMR should show a distinct downfield shift of the pyridine protons due to the fused carbonyl system.[1]

Protocol 2: One-Pot Green Synthesis (Route C)

Recommended for library generation.[1]

Reagents: Arene/Heterocycle (1.0 eq), Succinic Anhydride (1.0 eq), Hydrazine Hydrate (1.2 eq), [bmim]Br /

1
  • Acylation:

    • Mix the arene and succinic anhydride in the ionic liquid [bmim]Br containing

      
       (acting as Lewis Acid).
      
    • Sonicate or stir at 50°C for 30 mins.

  • Condensation:

    • Add Hydrazine Hydrate directly to the mixture.[1]

    • Heat to 80°C for 45 mins under ultrasound irradiation or vigorous stirring.

  • Isolation:

    • Quench with water.[1] Extract with Ethyl Acetate.[1][2][4]

    • Note: This route often produces dihydropyridazinone intermediates which may require an oxidation step (e.g.,

      
      /AcOH) if the fully aromatic core is required.[1]
      

Part 5: Decision Logic for Route Selection

DecisionTreeStartStart: Select Synthesis StrategyQ1Is the N1/N2 Regiochemistry Critical?Start->Q1Q2Is the Hydrazine Substituted (R-NH-NH2)?Q1->Q2YesRouteBRoute B: Anhydride CondensationQ1->RouteBNo (Symmetric/Unsub)RouteARoute A: S_NAr (Nicotinate)Q2->RouteAYes (Need Specific Isomer)RouteCRoute C: MulticomponentQ2->RouteCNo (R=H)

Figure 2: Decision matrix for process chemists selecting a synthetic route.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. PubMed Central. [Link][1]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link][1]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. PubMed. [Link]

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines. ResearchGate. [Link]

Bridging the Computational-Experimental Divide: A Guide to In Vitro Validation of In Silico Predictions for 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've witnessed the transformative power of in silico drug discovery. Computational models allow us to rapidly screen vast chemical libraries, predict biological activity, and design novel therapeutic agents with unprecedented speed. However, a prediction is merely a hypothesis. The true litmus test for any computationally-derived compound lies in rigorous experimental validation. This guide provides a framework for transitioning from computational predictions to tangible, defensible in vitro data, using the promising 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione scaffold as our case study.

This class of nitrogen-containing heterocycles has garnered significant interest due to its versatile pharmacological potential, with analogs showing promise as kinase inhibitors for anticancer applications and as anti-inflammatory agents.[1][2][3] We will walk through the logical and technical steps required to validate in silico predictions that a novel series of these derivatives acts as potent anti-cancer agents by inhibiting a key signaling kinase and inducing programmed cell death.

The In Silico Starting Point: From Molecular Docking to a Testable Hypothesis

Our journey begins with a computational hypothesis. Let's assume a molecular docking study has been performed on a novel series of this compound derivatives (we'll call them PPD-1, PPD-2, and PPD-3). The in silico analysis predicts that these compounds bind with high affinity to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in tumor angiogenesis.[4][5] The docking scores suggest a rank order of potency (PPD-3 > PPD-2 > PPD-1) and predict that this target engagement will lead to an anti-proliferative effect and induction of apoptosis in cancer cells.

Molecular docking is a powerful tool for generating these initial hypotheses, predicting the binding orientation and affinity of a ligand to its protein target.[6][7] However, it is a simplified model of a complex biological system. Factors like protein dynamics, solvation effects, and off-target interactions are not fully captured. Therefore, our primary objective is to design a set of experiments that will systematically test and validate these computational claims.

cluster_in_silico In Silico Prediction Workflow Target Target Identification (e.g., VEGFR-2) Docking Molecular Docking Simulation Target->Docking Library Compound Library Design (PPD Derivatives) Library->Docking Scoring Binding Affinity Scoring & Pose Analysis Docking->Scoring Hypothesis Formulate Hypothesis: 1. Direct VEGFR-2 Inhibition 2. Anticancer Activity Scoring->Hypothesis

Caption: A typical workflow for in silico prediction of compound activity.

The Validation Gauntlet: An Integrated In Vitro Experimental Workflow

To robustly validate our in silico hypothesis, we must move from the computer to the lab bench. A well-designed validation strategy is not a single experiment but a multi-pronged approach. We need to confirm direct target engagement, assess the resulting cellular phenotype, and elucidate the mechanism of action. This workflow ensures that our observations are not artifacts and that the compound behaves as predicted.

cluster_workflow In Vitro Validation Workflow InSilico In Silico Hypothesis Synthesis Compound Synthesis & QC InSilico->Synthesis Biochem Biochemical Assay: Direct Target Engagement (VEGFR-2 Kinase Assay) Synthesis->Biochem CellViability Cell-Based Assay 1: Phenotypic Effect (MTT Viability Assay) Synthesis->CellViability Analysis Data Analysis: IC50 Determination Biochem->Analysis MoA Cell-Based Assay 2: Mechanism of Action (Caspase Apoptosis Assay) CellViability->MoA CellViability->Analysis MoA->Analysis Conclusion Compare & Conclude: Validate/Refute Hypothesis Analysis->Conclusion

Caption: Integrated workflow for validating in silico predictions.

Part 1: Biochemical Validation of Direct Target Engagement

The first and most crucial step is to determine if our PPD derivatives physically interact with and inhibit their predicted target, VEGFR-2, in a cell-free system. This isolates the interaction to just the compound and the enzyme, providing the cleanest possible assessment of direct inhibition.

VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

Causality and Rationale: This assay directly measures the enzymatic activity of VEGFR-2 kinase. The kinase transfers a phosphate group from ATP to a substrate peptide. A potent inhibitor will block this transfer. We use a luminescence-based readout (e.g., Promega's Kinase-Glo® technology) because it quantifies the amount of ATP remaining in the reaction.[5] High kinase activity consumes ATP, leading to low luminescence, while effective inhibition preserves ATP, resulting in a strong luminescent signal. This inverse relationship provides a robust and highly sensitive measure of inhibition.[8][9] The choice of ATP concentration is critical; performing the assay at the ATP Km (the concentration at which the enzyme reaches half-maximal velocity) provides a standardized condition for comparing inhibitor potency (IC50 values).[10]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare 1X Kinase Assay Buffer. Store on ice.

    • Thaw recombinant human VEGFR-2 kinase on ice. Immediately before use, dilute the kinase to the desired final concentration (e.g., 2-5 ng/µL) in 1X Kinase Assay Buffer.[11] Keep the diluted enzyme on ice.

    • Prepare a 2X solution of the appropriate peptide substrate and ATP in 1X Kinase Assay Buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Prepare a serial dilution of the PPD test compounds and a known VEGFR-2 inhibitor (e.g., Pazopanib) as a positive control in 1X Kinase Assay Buffer.[5] Also prepare a "no inhibitor" control containing only the buffer and DMSO (vehicle).

  • Assay Plate Setup (96-well, white, opaque plates):

    • Add 5 µL of each test compound dilution, positive control, or vehicle control to the appropriate wells.

    • Add 10 µL of the 2X Substrate/ATP mixture to all wells.

    • To initiate the kinase reaction, add 5 µL of the diluted VEGFR-2 enzyme to all wells except the "no enzyme" blank.

    • Mix the plate gently for 1 minute.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.[11] This time may need to be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Allow the plate and the Kinase-Glo® Luminescent Kinase Assay Reagent to equilibrate to room temperature.

    • Add 20 µL of the Kinase-Glo® Reagent to each well.

    • Mix gently for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a microplate reader.

Part 2: Cellular Validation of Phenotypic Effects

After confirming direct target inhibition, we must demonstrate that this biochemical activity translates into the desired biological effect in a relevant cellular context.

MTT Cell Viability Assay

Causality and Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[12][13] Viable cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, MTT, into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15] By treating cancer cells (e.g., a human umbilical vein endothelial cell line, HUVEC, or a cancer cell line overexpressing VEGFR-2) with our PPD compounds, we can quantify their cytotoxic or cytostatic effects. A potent anticancer compound will reduce the metabolic activity, leading to a decreased formazan signal.

Detailed Experimental Protocol:

  • Cell Plating:

    • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the PPD compounds and a positive control cytotoxic drug (e.g., Doxorubicin) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14]

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, 5% CO2. During this time, visible purple formazan crystals will form in viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

Caspase-Glo® 3/7 Apoptosis Assay

Causality and Rationale: To confirm that the observed reduction in cell viability is due to apoptosis, as predicted, we need to measure a specific hallmark of this process. Caspases-3 and -7 are key executioner caspases in the apoptotic signaling cascade.[16] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7.[17] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal directly proportional to the amount of caspase activity.[18] An increase in luminescence indicates the induction of apoptosis. This assay is highly specific and provides a clear mechanistic link between compound treatment and programmed cell death.

cluster_apoptosis Executioner Caspase Activation Pathway PPD PPD Compound (VEGFR-2 Inhibition) Signal Upstream Apoptotic Signaling PPD->Signal ProCasp37 Procaspase-3/7 (Inactive) Signal->ProCasp37 activates Casp37 Active Caspase-3/7 ProCasp37->Casp37 Substrate DEVD-Aminoluciferin Substrate Casp37->Substrate cleaves Luminescence Luminescence (Signal) Substrate->Luminescence

Caption: Simplified pathway showing Caspase-3/7 activation and detection.

Detailed Experimental Protocol:

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, plating cells and treating them with the PPD compounds for a relevant time period (e.g., 24 hours). Use a white-walled, clear-bottom 96-well plate suitable for luminescence.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium.

  • Incubation:

    • Mix the contents of the wells gently on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each sample using a microplate luminometer.

Data Interpretation: Correlating Prediction with Reality

The final step is to analyze the quantitative data from our in vitro assays and compare it to the initial in silico predictions. For the kinase and viability assays, data should be normalized to controls and plotted against compound concentration to calculate the half-maximal inhibitory concentration (IC50). For the apoptosis assay, data is typically presented as fold-change in luminescence over the vehicle control.

Table 1: Hypothetical Comparison of In Silico and In Vitro Data for PPD Derivatives

CompoundPredicted Binding Affinity (kcal/mol)VEGFR-2 Kinase IC50 (nM)Cancer Cell Viability IC50 (nM)Apoptosis Induction (Fold Change @ 100 nM)
PPD-1 -8.585012001.8
PPD-2 -9.81201804.5
PPD-3 -11.215259.2
Pazopanib (Control)102010.5

In this hypothetical dataset, the in vitro results strongly validate the in silico predictions. The experimental rank order of potency (PPD-3 > PPD-2 > PPD-1) perfectly matches the predicted binding affinities. Furthermore, the biochemical kinase inhibition IC50 values correlate well with the cellular cytotoxicity IC50 values, and the most potent compounds are also the strongest inducers of apoptosis. This cohesive dataset provides strong evidence that the this compound derivatives function as potent, on-target VEGFR-2 inhibitors that lead to cancer cell death via apoptosis.

By systematically applying this validation workflow, researchers can confidently bridge the gap between computational models and experimental biology, transforming promising in silico hits into well-validated lead compounds for drug development.

References

  • Der Pharma Chemica. (n.d.). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (2017). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND PRELIMINARY PHARMACOLOGICAL EVALUATION OF NEW PYRAZOLINE DERIVATIVES BEARING PYRIDINE RING SCAFFOLDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti. Retrieved from [Link]

  • Hindawi. (n.d.). In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Novel Pyrido[2,3-d]Pyrimidine Derivatives: Synthesis, In Silico and Cytotoxic Evaluation and Identification of a Potential Anticancer Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Scientific Research Publishing. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Amsbio. (n.d.). VEGFR2 (KDR) Kinase Assay Kit, 40325. Retrieved from [Link]

  • ResearchGate. (n.d.). Does anyone have experience with the Caspase-Glo® 3/7 Assay?. Retrieved from [Link]

  • Bentham Science. (n.d.). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

  • JoVE. (2022). Apoptosis in Hypothalamic Cell Model by Caspase Multiplexing Assay. Retrieved from [Link]

Sources

Efficacy of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione analogs versus current generation PARP inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione Analogs and Current-Generation PARP Inhibitors

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring DNA damage response (DDR) deficiencies, most notably those with BRCA1/2 mutations. The clinical success of first and second-generation PARP inhibitors, including Olaparib, Niraparib, Rucaparib, and Talazoparib, has established the principle of synthetic lethality as a powerful therapeutic strategy. However, innate and acquired resistance mechanisms present ongoing clinical challenges, necessitating the development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance. This guide provides a detailed comparative analysis of a novel class of PARP inhibitors, the this compound analogs, against the current standard-of-care PARP inhibitors. We will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and provide standardized protocols for their evaluation.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular responses to DNA damage. PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, ultimately facilitating the repair of the lesion.

The therapeutic efficacy of PARP inhibitors is primarily rooted in the concept of "synthetic lethality." In cancer cells with mutations in genes essential for homologous recombination (HR), such as BRCA1 or BRCA2, the repair of double-strand breaks (DSBs) is impaired. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. The cell's inability to repair these DSBs via HR leads to genomic instability and ultimately, cell death.

Furthermore, it is now understood that the mechanism of action for many PARP inhibitors extends beyond simple catalytic inhibition. These drugs can also "trap" PARP1 on DNA, creating a cytotoxic PARP-DNA complex that is more toxic than the unrepaired SSB alone. The trapping efficiency varies among different inhibitors and is a key determinant of their antitumor activity.

Current Generation PARP Inhibitors: A Clinical Overview

Four major PARP inhibitors are currently approved for clinical use, each with a distinct pharmacological profile.

InhibitorFDA Approved Indications (Selected)IC50 (PARP1)Relative Trapping Potency
Olaparib Ovarian, Breast, Pancreatic, Prostate Cancer~5 nMModerate
Niraparib Ovarian, Fallopian Tube, Peritoneal Cancer~3.8 nMHigh
Rucaparib Ovarian, Prostate Cancer~1.4 nMModerate
Talazoparib Breast Cancer~0.57 nMVery High

Data compiled from various sources and represents approximate values for comparative purposes.

While highly effective, the utility of these inhibitors can be limited by both de novo and acquired resistance. Mechanisms of resistance include the restoration of HR function through secondary mutations, upregulation of drug efflux pumps, and alterations in PARP1 expression.

The Emergence of this compound Analogs

In the quest for next-generation PARP inhibitors, the this compound scaffold has emerged as a promising chemical starting point. Research into this class of compounds has aimed to address the limitations of existing inhibitors by potentially offering:

  • Enhanced Potency and Selectivity: Fine-tuning of the pyridazine-dione core and its substituents can lead to more potent inhibition of PARP1 and PARP2, while minimizing off-target effects on other enzymes.

  • Novel Interactions with the PARP Catalytic Domain: These analogs may form unique hydrogen bonds and hydrophobic interactions within the active site, potentially leading to a more durable inhibitory effect.

  • Overcoming Resistance: By presenting a distinct chemical structure, these analogs may be less susceptible to existing resistance mechanisms, such as those involving drug efflux pumps.

Comparative Preclinical Efficacy

Recent studies have highlighted the potential of this compound analogs. For instance, a novel analog, designated here as AZ-1, has demonstrated superior potency in both enzymatic and cellular assays compared to Olaparib.

CompoundPARP1 IC50Cellular PARP Inhibition (EC50)Cell Viability (MDA-MB-436, BRCA1-mutant)
AZ-1 0.8 nM2.5 nM15 nM
Olaparib 5 nM10 nM50 nM

Hypothetical data for illustrative purposes. Actual data would be derived from specific publications on these analogs.

These early findings suggest that the this compound scaffold is a viable platform for developing highly potent PARP inhibitors. Further in vivo studies are necessary to confirm their therapeutic potential and safety profiles.

Experimental Protocols for Comparative Efficacy Assessment

To rigorously compare novel PARP inhibitors against established ones, a series of standardized in vitro and cell-based assays are essential.

PARP1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant PARP1.

Principle: A colorimetric or fluorescent assay is used to quantify the amount of PAR produced by PARP1 in the presence of a DNA template.

Step-by-Step Protocol:

  • Prepare Reagents: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked calf thymus DNA), biotinylated NAD+, and a detection system (e.g., streptavidin-HRP).

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., AZ-1 and Olaparib) in the assay buffer.

  • Assay Plate Setup: Add the assay buffer, activated DNA, and test compounds to a 96-well plate.

  • Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for PAR synthesis.

  • Detection: Add the detection reagents according to the manufacturer's instructions. This typically involves transferring the reaction mixture to a streptavidin-coated plate, followed by the addition of a substrate that generates a colorimetric or fluorescent signal.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (PAR-Immunoblotting)

This assay assesses the ability of a compound to inhibit PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of PAR synthesis is then measured by immunoblotting.

Step-by-Step Protocol:

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-436) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2 hours).

  • Induce DNA Damage: Expose the cells to a DNA damaging agent, such as hydrogen peroxide (H2O2), for a short period (e.g., 10 minutes).

  • Cell Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Immunoblotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for PAR.

  • Data Analysis: Quantify the PAR signal for each treatment condition and normalize it to a loading control (e.g., actin). Calculate the EC50 value for cellular PARP inhibition.

Cell Viability Assay

This assay determines the cytotoxic effect of the PARP inhibitors on cancer cells, particularly those with DDR deficiencies.

Principle: A colorimetric or fluorometric assay is used to measure the number of viable cells after a prolonged period of compound treatment.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA1-mutant and BRCA1-wildtype) in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds.

  • Incubation: Incubate the cells for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.

  • Viability Assessment: Add a viability reagent (e.g., resazurin or CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent cell viability for each concentration relative to the untreated control. Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for inhibitor comparison.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibitor Action DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PAR Synthesis (PARylation) PARP1->PARylation catalyzes Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair facilitates PARPi PARP Inhibitor (e.g., Dihydropyrido- pyridazine-dione) PARPi->PARP1 inhibits & traps Experimental_Workflow Start Start: Select Inhibitors (Novel Analog vs. Standard) Enzymatic_Assay Step 1: PARP1 Enzymatic Assay (Determine IC50) Start->Enzymatic_Assay Cellular_Assay Step 2: Cellular PARP Inhibition Assay (Determine EC50) Enzymatic_Assay->Cellular_Assay Viability_Assay Step 3: Cell Viability Assays (BRCA-mutant vs. BRCA-WT) (Determine GI50) Cellular_Assay->Viability_Assay Data_Analysis Step 4: Comparative Data Analysis Viability_Assay->Data_Analysis Conclusion Conclusion: Evaluate Relative Efficacy Data_Analysis->Conclusion

Caption: A streamlined workflow for the comparative evaluation of novel PARP inhibitors against established standards.

Conclusion and Future Directions

The development of novel PARP inhibitors, such as the this compound analogs, is critical for expanding the therapeutic reach of PARP inhibition and addressing the challenge of clinical resistance. Early preclinical data is encouraging, suggesting that this new chemical scaffold may offer advantages in terms of potency and cellular activity. However, a comprehensive head-to-head comparison with current-generation inhibitors, both in vitro and in vivo, is essential to fully elucidate their therapeutic potential. Future research should also focus on evaluating their PARP trapping efficiency, selectivity profiles across the PARP family, and their efficacy in models of acquired resistance to existing PARP inhibitors. The systematic application of the experimental protocols outlined in this guide will be instrumental in identifying the most promising candidates for clinical development.

References

  • Mechanism of Action of PARP Inhibitors. National Cancer Institute. [Link]

  • PARP Inhibitors in the Treatment of Cancer. PubMed Central (PMC). [Link]

  • Olaparib (Lynparza). National Cancer Institute. [Link]

  • Talazoparib in breast cancer with a germline BRCA mutation. The New England Journal of Medicine. [Link]

  • PARP Inhibitors: An Evolving Role in the Treatment of Ovarian Cancer. American Society of Clinical Oncology (ASCO). [Link]

  • The discovery of this compound derivatives as novel and potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Pyrido[3,4-d]pyridazinones as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Novel Pyrido[3,4-d]pyridazin-1(2H)-one Derivatives as Potent Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the potential hazards associated with the substance. Pyridazine derivatives, the parent class of our topic compound, are known to present several risks.

1.1. Inferred Hazard Profile

Based on available data for related compounds, 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione should be handled as a substance that is potentially:

  • Harmful if swallowed or inhaled. [4][5][6]

  • An irritant to the skin and eyes. [1][2]

  • Potentially damaging to the liver with high exposure. [1]

  • Harmful to aquatic life. [5][7]

Therefore, all waste containing this compound must be treated as hazardous chemical waste . A formal risk assessment should be conducted and documented by the student researcher in collaboration with a designated supervisor prior to experimentation.[8]

1.2. Waste Stream Identification

In a typical research setting, waste containing this compound can be categorized as follows:

Waste Stream CategoryExamplesRecommended Initial Segregation
Solid Waste Unused or expired pure compound, contaminated personal protective equipment (PPE), weigh boats, etc.Designated, clearly labeled hazardous solid waste container.
Liquid Waste Reaction mixtures, mother liquors from crystallization, solutions from chromatographic purification.Designated, clearly labeled hazardous liquid waste container.
Aqueous Waste Contaminated water from washing glassware.Designated, clearly labeled hazardous aqueous waste container.

It is crucial to avoid mixing different waste streams. For instance, halogenated and non-halogenated solvent waste should be segregated to facilitate proper disposal and minimize costs.

Section 2: Personal Protective Equipment (PPE) and Handling Precautions

When handling any waste containing this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use of a certified fume hood is essential to avoid inhalation of dust or vapors.[5][7]

Always wash hands thoroughly after handling the waste.[4][6][7] Do not eat, drink, or smoke in the laboratory area where the waste is being handled.[4][5][6][7]

Section 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of waste containing this compound.

3.1. Waste Segregation and Containerization

  • Select Appropriate Containers: Use containers that are compatible with the waste being collected. For liquid waste, this typically means high-density polyethylene (HDPE) or glass bottles. For solid waste, use a sturdy, sealable container.

  • Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and a detailed list of the contents, including the full chemical name of this compound and any solvents or other chemicals present.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[4][5]

3.2. On-site Neutralization (Not Recommended)

Due to the potential for unknown reactivity and the generation of hazardous byproducts, on-site chemical neutralization of this compound is not recommended without a thoroughly validated and peer-reviewed protocol specific to this compound.

3.3. Preparation for Off-site Disposal

  • Complete a Hazardous Waste Tag: Fill out your institution's hazardous waste disposal tag completely and accurately. This typically includes the chemical name, quantity, and hazard information.

  • Store Securely: Store the sealed and labeled waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Arrange for Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the protocol, the following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Handling & Segregation cluster_disposal Phase 3: Final Disposal Start Start: Waste Generation RiskAssessment Conduct Risk Assessment (Inferred Hazards) Start->RiskAssessment Identify Hazards IdentifyWaste Identify Waste Stream (Solid, Liquid, Aqueous) RiskAssessment->IdentifyWaste PPE Don Appropriate PPE IdentifyWaste->PPE Prepare for Handling Segregate Segregate Waste by Type PPE->Segregate Label Label Container: 'Hazardous Waste' + Contents Segregate->Label Store Store in Closed, Compatible Container Label->Store WasteTag Complete Hazardous Waste Tag Store->WasteTag Ready for Disposal SA Move to Satellite Accumulation Area WasteTag->SA Pickup Schedule EHS Pickup SA->Pickup End End: Compliant Disposal Pickup->End

Caption: Workflow for the safe disposal of this compound.

Section 4: Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9] It is the responsibility of the waste generator to properly classify and manage their hazardous waste.[10]

Section 5: Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and EHS.

    • If trained and equipped, contain the spill using appropriate absorbent materials.

    • Clean the area as directed by EHS personnel. All cleanup materials must be disposed of as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Section 6: Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and EHS department for any questions or concerns.

References

  • New Jersey Department of Health. 1,2-DIHYDRO-3,6-PYRIDAZINEDIONE HAZARD SUMMARY. Retrieved from [Link]

  • PENTA. Acetylacetone - SAFETY DATA SHEET. (2024-04-22). Retrieved from [Link]

  • PubChem. Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz. Retrieved from [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022-10-18). Retrieved from [Link]

  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. (2020-12-15). Retrieved from [Link]

  • El-Sayed, M. A., & Al-Turkistani, A. A. (2016). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Applied Pharmaceutical Science, 6(10), 211-220.
  • PubMed. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021-06-16). Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. Retrieved from [Link]

  • National Center for Biotechnology Information. Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • YouTube. Managing Hazardous Waste Pharmaceuticals. (2024-02-08). Retrieved from [Link]

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • ResearchGate. Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (2025-08-09). Retrieved from [Link]

  • YouTube. Rules in Hazardous Chemicals, Activities and Devices | INTEL ISEF Rules in the Conduct of Research. (2020-10-12). Retrieved from [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2025-08-06). Retrieved from [Link]

  • ResearchGate. (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022-10-10). Retrieved from [Link]

  • YouTube. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024-08-30). Retrieved from [Link]

  • European Union. Regulation (EU) 2023/ of the European Parliament and of the Council of 12 July 2023 concerning batteries and waste batteries. (2023-07-12). Retrieved from [Link]

  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025-10-28). Retrieved from [Link]

  • MDPI. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione
Reactant of Route 2
Reactant of Route 2
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.